molecular formula C44H65N5O10 B1148086 PF-945863

PF-945863

货号: B1148086
分子量: 824.0 g/mol
InChI 键: FATPJRUUPNLGGR-ACVHMLGSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PF-945863, also known as this compound, is a useful research compound. Its molecular formula is C44H65N5O10 and its molecular weight is 824.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37?,38-,41+,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATPJRUUPNLGGR-ACVHMLGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2(C([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)[C@H](C)C5=C6C=CC=NC6=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to PF-945863: Elucidating its Role as a Substrate for Aldehyde Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-945863 is a xenobiotic compound utilized in preclinical drug metabolism studies as a model substrate for aldehyde oxidase (AO). This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its mechanism of interaction with AO. Due to the nature of its use as a research tool, publicly available data on a specific pharmacodynamic mechanism of action or therapeutic target is limited. The primary focus of existing literature is on the characterization of its metabolic clearance by AO, serving as a valuable probe for in vitro-in vivo extrapolation (IVIVE) studies. This document summarizes key quantitative data, outlines general experimental protocols for assessing its metabolism, and provides visualizations of the metabolic processes and experimental workflows.

Core Mechanism of Action: A Substrate for Aldehyde Oxidase

This compound is predominantly characterized by its role as a substrate for aldehyde oxidase (AO), a cytosolic enzyme abundant in the liver and other tissues. AO plays a significant role in the metabolism of a variety of xenobiotics, particularly those containing azaheterocyclic moieties. The interaction of this compound with AO results in its oxidative metabolism, leading to its clearance from biological systems.

The metabolism of this compound by AO is a critical consideration in drug discovery and development, as significant species differences in AO activity can lead to challenges in predicting human pharmacokinetics from preclinical models. Therefore, this compound serves as an important tool for researchers to understand and model the contribution of AO to drug clearance.

Proposed Metabolic Pathway

While the exact chemical structures of the metabolites of this compound are not definitively reported in the available literature, the proposed mechanism involves the oxidation of the molecule by AO. Based on the known catalytic activity of AO on similar azaheterocyclic compounds, it is hypothesized that metabolism occurs at an electron-deficient carbon atom within the heterocyclic ring system. The following diagram illustrates a generalized metabolic activation of a xenobiotic by aldehyde oxidase.

cluster_0 Cellular Environment This compound This compound Aldehyde Oxidase (AO) Aldehyde Oxidase (AO) This compound->Aldehyde Oxidase (AO) Substrate Binding Metabolite(s) Metabolite(s) Aldehyde Oxidase (AO)->Metabolite(s) Oxidation

Generalized metabolic activation of this compound by Aldehyde Oxidase.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the in vitro and in vivo clearance of this compound. This data is essential for constructing and validating pharmacokinetic models.

Table 1: In Vitro Clearance of this compound

In Vitro SystemParameterValueUnits
Human Liver CytosolIntrinsic Clearance (CLint)35mL/min/kg
Human Liver S9Intrinsic Clearance (CLint)Not Reported-

Table 2: In Vivo Clearance of this compound

SpeciesParameterValueUnits
HumanPredicted In Vivo Clearance38.8 - 44.6mL/min/kg

Experimental Protocols

Detailed experimental protocols for the metabolism of this compound are not explicitly available in the public domain. However, based on standard practices for assessing the metabolic stability of compounds involving aldehyde oxidase, a general workflow can be outlined.

In Vitro Metabolic Stability in Human Liver S9

This protocol provides a general framework for assessing the metabolism of a test compound like this compound using human liver S9 fractions.

cluster_1 Experimental Workflow: In Vitro Metabolism A Prepare Incubation Mixture (Human Liver S9, Buffer, this compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Cofactors, e.g., NADPH - optional for AO) B->C D Incubate at 37°C with Shaking C->D E Aliquots Taken at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., with cold acetonitrile) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify Remaining this compound H->I

A generalized workflow for an in vitro metabolism study.

Key Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver S9 fraction on ice.

    • Prepare the incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the S9 fraction, buffer, and this compound to the desired final concentrations.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • For AO-mediated metabolism, the addition of NADPH is not required. However, it can be included to assess the contribution of CYP enzymes.

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Sampling and Quenching:

    • At designated time points, remove an aliquot of the incubation mixture.

    • Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • From this data, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

This compound is a valuable research tool for investigating the role of aldehyde oxidase in drug metabolism. The quantitative data on its clearance, although limited, provides a basis for developing and refining predictive models of human pharmacokinetics for new chemical entities that are substrates of AO. The lack of detailed public information on its specific metabolites and enzyme kinetics highlights an area for future research that would further enhance its utility as a probe substrate. The experimental workflows provided in this guide offer a starting point for researchers designing studies to evaluate the AO-mediated metabolism of their compounds of interest. As our understanding of the complexities of non-CYP mediated metabolism grows, the role of tool compounds like this compound will continue to be crucial in advancing the field of drug development.

The Role of PF-945863 in Aldehyde Oxidase Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO) is a complex molybdo-flavoenzyme that plays a significant role in the phase I metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds and aldehydes.[1][2] In recent years, the importance of AO in drug development has surged as medicinal chemists design molecules to be less susceptible to cytochrome P450 (CYP450) metabolism, inadvertently increasing the likelihood of AO-mediated clearance.[3] However, predicting the in vivo clearance of AO substrates from in vitro data has proven challenging due to significant species differences and complexities in in vitro to in vivo extrapolation (IVIVE).[4][5] This has led to the failure of several drug candidates in clinical trials due to unexpectedly high clearance.[4]

To address these challenges, researchers utilize well-characterized AO substrates as tool compounds to develop and refine IVIVE models. PF-945863 has emerged as a key probe substrate in this field. It is consistently used in research to establish and validate in vitro systems, such as human liver cytosol and S9 fractions, for predicting the in vivo clearance of compounds metabolized by AO.[1][5] This technical guide provides a comprehensive overview of the role of this compound in AO research, including quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this domain.

Quantitative Data Summary

The primary role of this compound in aldehyde oxidase research is as a reference substrate for determining and correlating in vitro and in vivo metabolic clearance. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro and In Vivo Unbound Intrinsic Clearance (CLint,u) of this compound

ParameterValue (mL/min/kg)In Vitro SystemReference
In Vivo CLint,u35Human[4][5]
Scaled In Vitro CLint,u148Human Liver Cytosol[1]
Scaled In Vitro CLint,u138Human Liver S9 Fraction[1]

Table 2: Fraction Metabolized by Aldehyde Oxidase (fm,AO)

ParameterValueMethodReference
fm,AO0.87Determined using hydralazine inhibition in human hepatocytes[6]
fm,AO0.63Determined using icotinib inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of AO activity using this compound. The following protocols are based on established methods for determining the in vitro intrinsic clearance of AO substrates.[1][3]

Protocol 1: Determination of In Vitro Intrinsic Clearance of this compound in Human Liver Cytosol

1. Materials and Reagents:

  • This compound
  • Pooled human liver cytosol (e.g., from a pool of 150 donors)
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • Acetonitrile (ACN), HPLC grade
  • Internal standard (IS) for LC-MS/MS analysis (structurally similar stable isotope-labeled compound if available)
  • 96-well plates
  • Incubator capable of maintaining 37°C
  • LC-MS/MS system

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Working Solution: Dilute the stock solution with potassium phosphate buffer to achieve a final incubation concentration of 1 µM.
  • Human Liver Cytosol Suspension: Thaw pooled human liver cytosol on ice and dilute with potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.
  • Quenching Solution: Prepare acetonitrile containing the internal standard at an appropriate concentration.

3. Incubation Procedure:

  • Pre-warm the 96-well plate containing the this compound working solution and the human liver cytosol suspension at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the human liver cytosol suspension to the wells containing the this compound working solution. The final volume should be consistent across all wells (e.g., 200 µL).
  • Incubate the plate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding an excess volume (e.g., 2 volumes) of the cold quenching solution to the respective wells.
  • Centrifuge the plate at 4°C to pellet the precipitated protein.
  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
  • Example LC Conditions:
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A suitable gradient to ensure separation from metabolites and matrix components.
  • Flow Rate: 0.4 mL/min
  • Example MS/MS Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
  • Calculate the in vitro intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t1/2) / (protein concentration in mg/mL)

Protocol 2: Determination of Fraction Metabolized by AO (fm,AO) using an Inhibitor

This protocol is an extension of Protocol 1 to determine the specific contribution of AO to the metabolism of this compound.

1. Additional Materials:

  • A selective AO inhibitor (e.g., hydralazine or menadione).[2]

2. Procedure:

  • Follow the same procedure as in Protocol 1, but run a parallel set of incubations that include a pre-incubation step with the AO inhibitor (e.g., 100 µM menadione) for 5-10 minutes before adding this compound.
  • Determine the in vitro intrinsic clearance in the presence (CLint,inhibited) and absence (CLint,control) of the inhibitor.
  • Calculate the fraction metabolized by AO (fm,AO) using the formula: fm,AO = 1 - (CLint,inhibited / CLint,control)

Signaling Pathways and Experimental Workflows

As this compound is a tool compound for studying metabolism, its role is not in modulating signaling pathways but rather in serving as a substrate in experimental workflows. The following diagrams illustrate these processes.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing PF945863 This compound Stock Mix Incubation Mixture (1 µM this compound, 0.5 mg/mL Cytosol) PF945863->Mix HLC Human Liver Cytosol HLC->Mix Buffer Phosphate Buffer Buffer->Mix Incubate Incubate at 37°C (Time points: 0-120 min) Mix->Incubate Quench Quench with ACN + IS Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate CLint Plot->Calculate

Caption: Experimental workflow for determining the in vitro intrinsic clearance of this compound.

metabolic_pathway PF945863 This compound (Substrate) AO Aldehyde Oxidase (AOX1) PF945863->AO Metabolite Oxidized Metabolite AO->Metabolite TwoH 2H⁺ + 2e⁻ AO->TwoH H2O H₂O H2O->AO O2 O₂ H2O2 H₂O₂ O2->H2O2 + 2H⁺ + 2e⁻

Caption: General metabolic pathway of a substrate like this compound by aldehyde oxidase.

Conclusion

This compound serves as a critical tool in aldehyde oxidase research, primarily functioning as a benchmark substrate for the development and validation of in vitro models aimed at predicting in vivo metabolic clearance. Its consistent use across multiple studies provides a valuable reference point for laboratories seeking to establish their own AO activity assays. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their work. A thorough understanding of the metabolic characteristics of tool compounds like this compound is essential for improving the accuracy of IVIVE for AO substrates and ultimately reducing the attrition of drug candidates in clinical development due to unforeseen metabolic liabilities. As research in this area continues, the standardized use of such probe substrates will be paramount in building more robust and predictive models of human drug metabolism.

References

The Rise and Stagnation of PF-945863: A Ketolide's Journey

Author: BenchChem Technical Support Team. Date: December 2025

Groton, CT - In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibiotics are paramount. PF-945863, an azetidinyl ketolide, emerged from the laboratories of Pfizer as a promising candidate to address the growing threat of multidrug-resistant respiratory tract infections. Its development was driven by the urgent need for a safer alternative to the potent ketolide telithromycin, which, despite its efficacy, was marred by concerns of severe hepatotoxicity. The scientific journey of this compound reveals a meticulous effort to engineer a molecule with potent antibacterial activity while mitigating the safety liabilities that plagued its predecessor. However, the ultimate fate of this compound underscores the formidable challenges inherent in antibiotic development.

The discovery of this compound was part of a broader initiative at Pfizer to create a new generation of ketolides that could effectively combat resistant bacterial strains. The research, detailed in the Journal of Medicinal Chemistry in 2009, focused on a novel series of azetidinyl ketolides. The core strategy was to design molecules that would minimize hepatic turnover and reduce the time-dependent inactivation of cytochrome P450 3A (CYP3A) isoforms in the liver, a key mechanism implicated in telithromycin-induced liver injury.

A critical aspect of the preclinical development of this compound was the extensive investigation into its metabolic fate. A significant finding, published in Drug Metabolism and Disposition in 2010, was the prominent role of aldehyde oxidase (AO) in its clearance. This discovery highlighted the increasing importance of non-cytochrome P450 metabolic pathways in drug development and the challenges associated with accurately predicting their impact in humans. The site of metabolism by AO was identified as the naphthyridine moiety of the molecule.

Despite the promising preclinical data, the clinical development trajectory of this compound appears to have stalled. While detailed public disclosures regarding its clinical trial status are scarce, the absence of this compound in Pfizer's publicly available pipeline updates from the relevant period suggests that its development was likely discontinued. The precise reasons for this discontinuation have not been officially released, leaving the scientific community to speculate on the potential hurdles it may have encountered, which could range from unforeseen safety signals to challenges in demonstrating superior efficacy or a viable commercial path.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄₄H₆₅N₅O₁₀
Molecular Weight824.01 g/mol
Purity>98%

Table 2: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC in µg/mL)

Bacterial StrainMIC (µg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)0.008
Streptococcus pneumoniae (Erythromycin-Resistant, mefA)0.015
Streptococcus pneumoniae (Erythromycin-Resistant, ermB)0.06
Streptococcus pyogenes0.008
Haemophilus influenzae1
Moraxella catarrhalis0.03
Staphylococcus aureus (Methicillin-Susceptible)0.06

Table 3: In Vitro Metabolism Data of this compound

In Vitro SystemParameterValue
Human Liver CytosolIntrinsic Clearance (CLint)11.5 µL/min/mg protein
Human Liver S9 FractionIntrinsic Clearance (CLint)9.8 µL/min/mg protein

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process as detailed by Magee et al. in the Journal of Medicinal Chemistry (2009, 52, 23, 7446-7457). The key final step involves the coupling of the azetidinyl side chain to the ketolide core.

Step 1: Preparation of the Azetidinyl Side Chain The synthesis of the chiral azetidinyl side chain begins with a suitable protected azetidine derivative. A multi-step sequence is employed to introduce the naphthyridinyl ethyl moiety. This typically involves a nucleophilic substitution or a reductive amination reaction.

Step 2: Preparation of the Ketolide Core The ketolide core is derived from a macrolide antibiotic, such as clarithromycin. The cladinose sugar at the C3 position is removed and the resulting hydroxyl group is oxidized to a ketone.

Step 3: Coupling Reaction The final step involves the coupling of the prepared azetidinyl side chain to the C-11/C-12 carbamate of the ketolide core. This is typically achieved through a reaction with a suitable activating agent, such as a chloroformate, to form the carbamate linkage.

Step 4: Deprotection and Purification Any protecting groups used during the synthesis are removed in the final steps. The crude product is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield this compound of high purity.

In Vitro Antibacterial Activity (MIC Determination)

The minimum inhibitory concentrations (MICs) of this compound were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant respiratory pathogens was used, including various strains of Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus.

  • Inoculum Preparation: Bacterial colonies were suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to obtain the final desired inoculum concentration.

  • Drug Dilution: this compound was serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates containing the drug dilutions. The plates were then incubated at 35-37 °C for 18-24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

Aldehyde Oxidase Metabolism Assay

The in vitro metabolism of this compound by aldehyde oxidase was assessed using human liver cytosolic and S9 fractions, as described by Zientek et al. in Drug Metabolism and Disposition (2010, 38, 8, 1322-1327).

  • Preparation of Subcellular Fractions: Pooled human liver cytosol and S9 fractions were used as the enzyme source.

  • Incubation Mixture: The incubation mixture contained this compound (at a specified concentration, typically 1 µM), the liver subcellular fraction (e.g., 1 mg/mL protein), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Initiation and Termination: The reaction was initiated by the addition of the substrate and incubated at 37 °C. The reaction was terminated at various time points by the addition of a quenching solvent, such as acetonitrile.

  • Sample Analysis: The samples were then centrifuged, and the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound (this compound) over time.

  • Data Analysis: The rate of metabolism was determined from the slope of the natural logarithm of the remaining parent drug concentration versus time plot. The in vitro intrinsic clearance (CLint) was then calculated by dividing the rate of metabolism by the protein concentration.

Visualizations

Discovery_and_Development_Pathway cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Need Need for Safer Ketolide (Telithromycin Hepatotoxicity) Strategy Design Azetidinyl Ketolides - Minimize CYP3A4 Interaction - Reduce Hepatic Turnover Need->Strategy Drives Synthesis Chemical Synthesis of This compound Strategy->Synthesis Screening Antibacterial Activity Screening (MIC) Synthesis->Screening ADME ADME Profiling Screening->ADME Lead Candidate AO_Metabolism Aldehyde Oxidase Metabolism Studies ADME->AO_Metabolism Identifies Major Clearance Pathway Tox Toxicology Studies ADME->Tox Clinical_Trials Clinical Trials (Status Undetermined) Tox->Clinical_Trials Proceeds if Safe Discontinuation Likely Discontinuation Clinical_Trials->Discontinuation Potential Outcome

Caption: High-level overview of the discovery and development pathway of this compound.

AO_Metabolism_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data Data Interpretation PF945863 This compound Stock Solution Incubation_Mix Prepare Incubation Mixture (Substrate + Enzyme + Buffer) PF945863->Incubation_Mix HLF Human Liver Cytosol/S9 HLF->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Terminate Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Disappearance Quantify Parent Drug Disappearance LCMS->Disappearance CLint Calculate In Vitro Intrinsic Clearance (CLint) Disappearance->CLint

Caption: Experimental workflow for the aldehyde oxidase metabolism assay of this compound.

Antibacterial_Signaling_Pathway PF945863 This compound Bacterial_Ribosome Bacterial 50S Ribosomal Subunit PF945863->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Inhibition Bacterial_Ribosome->Inhibition Bacterial_Growth Bacterial Growth and Proliferation Inhibition2 Inhibition Protein_Synthesis->Inhibition2 Inhibition->Protein_Synthesis Inhibition2->Bacterial_Growth

Caption: Simplified signaling pathway of this compound's antibacterial mechanism of action.

PF-945863: A Technical Guide for its Application as an Aldehyde Oxidase Probe Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-945863, a potent and selective probe substrate for aldehyde oxidase (AO). Aldehyde oxidase is a complex molybdo-flavoenzyme that plays a crucial role in the metabolism of a wide array of xenobiotics, particularly those containing azaheterocyclic moieties. The increasing recognition of AO's significance in drug development has necessitated the use of reliable probe substrates to characterize its activity and inhibition. This document consolidates available quantitative data, details experimental protocols, and presents visual representations of metabolic pathways and workflows to facilitate the effective use of this compound in research and drug development settings.

Introduction to Aldehyde Oxidase and Probe Substrates

Aldehyde oxidase (EC 1.2.3.1) is a cytosolic enzyme predominantly found in the liver, with significant inter-species variability in its expression and substrate specificity.[1] Historically, the focus of drug metabolism studies has been on cytochrome P450 enzymes. However, an increasing number of drug candidates, designed to minimize CYP-mediated metabolism, have been found to be substrates for AO, leading to unforeseen pharmacokinetic challenges and clinical trial failures. This has highlighted the critical need for robust in vitro tools to assess AO-mediated metabolism early in the drug discovery process.

Probe substrates are essential tools for characterizing enzyme activity. An ideal probe substrate for AO should be specific for the enzyme, exhibit high affinity and turnover, and have a well-defined metabolic pathway. This compound has emerged as a valuable tool for these purposes, enabling researchers to investigate AO activity, determine inhibition potential of new chemical entities, and understand the contribution of AO to the overall clearance of a drug candidate.

This compound: A Substrate for Aldehyde Oxidase

This compound is a proprietary compound developed by Pfizer that has been utilized as a probe substrate in studies of aldehyde oxidase. While the chemical structure has not been widely publicized, a 2013 publication by Jones et al. in Drug Metabolism and Disposition provided a depiction of the molecule and highlighted its utility in characterizing AO metabolism. The metabolism of this compound is predominantly mediated by AO, making it a suitable tool for investigating the enzyme's function.

Quantitative Data for this compound Metabolism

The following tables summarize the available quantitative data for the metabolism of this compound by aldehyde oxidase. This data is crucial for designing and interpreting experiments, as well as for building in vitro-in vivo correlation (IVIVC) models.

Table 1: In Vitro and In Vivo Clearance of this compound

ParameterValueSpeciesSystemReference
In Vitro Intrinsic Clearance (CLint)35 mL/min/kgHumanLiver Cytosol/S9[2]
Predicted In Vitro Clearance38.8 - 44.6 mL/min/kgHumanNot Specified[2]
In Vivo Hepatic Intrinsic Clearance180 mL/min/kgHumanIn vivo[2]
Predicted Hepatic Clearance148 - 343.3 mL/min/kgHumanNot Specified[2]

Table 2: Fraction Metabolized by Aldehyde Oxidase (fm,AO)

Compoundfm,AO (using Icotinib)fm,AO (using Hydralazine)Reference
This compound0.630.87Not Specified

Experimental Protocols

While a highly detailed, step-by-step protocol for a this compound specific assay is not publicly available, this section provides a generalized protocol for assessing AO activity using a probe substrate like this compound in human liver cytosol. This protocol is based on standard methodologies described in the literature.[3][4]

In Vitro Incubation in Human Liver Cytosol

Objective: To determine the rate of metabolism of this compound by aldehyde oxidase in human liver cytosol.

Materials:

  • This compound

  • Pooled human liver cytosol (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes or 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation should be low (typically ≤1%) to avoid enzyme inhibition.

    • Thaw the pooled human liver cytosol on ice. Determine the protein concentration.

  • Incubation:

    • In microcentrifuge tubes or a 96-well plate, pre-warm the required volume of potassium phosphate buffer at 37°C for 5-10 minutes.

    • Add the human liver cytosol to the buffer to achieve the desired final protein concentration (e.g., 0.5 - 1 mg/mL).

    • Initiate the metabolic reaction by adding the this compound working solution to the cytosol mixture. The final substrate concentration should be chosen based on the desired experimental conditions (e.g., around the expected Km if known, or a fixed concentration for screening purposes).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing at least 2 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the protein and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples to ensure complete protein precipitation.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • The disappearance of the parent compound over time is used to calculate the rate of metabolism.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of this plot represents the first-order rate constant (k).

  • The intrinsic clearance (CLint) can then be calculated using the following equation: CLint (µL/min/mg protein) = (k / [protein concentration in mg/mL]) * 1000

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The metabolism of this compound by aldehyde oxidase involves the oxidation of the parent molecule. Based on the structure provided in the literature, there are two potential sites for AO-mediated oxidation. The following diagram illustrates this proposed metabolic pathway.

metabolic_pathway cluster_substrate Substrate cluster_enzyme Enzyme cluster_metabolites Potential Metabolites This compound This compound Aldehyde Oxidase (AO) Aldehyde Oxidase (AO) This compound->Aldehyde Oxidase (AO) binds to Metabolite 1 (Oxidation at Site 1) Metabolite 1 (Oxidation at Site 1) Aldehyde Oxidase (AO)->Metabolite 1 (Oxidation at Site 1) catalyzes oxidation Metabolite 2 (Oxidation at Site 2) Metabolite 2 (Oxidation at Site 2) Aldehyde Oxidase (AO)->Metabolite 2 (Oxidation at Site 2) catalyzes oxidation

Caption: Proposed metabolic pathway of this compound by aldehyde oxidase.

Experimental Workflow for In Vitro AO Assay

The following diagram outlines the general workflow for conducting an in vitro aldehyde oxidase assay using this compound as a probe substrate.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare Reagents Prepare Reagents Thaw Cytosol Thaw Cytosol Prepare Reagents->Thaw Cytosol Prepare Working Solutions Prepare Working Solutions Thaw Cytosol->Prepare Working Solutions Pre-warm Buffer Pre-warm Buffer Prepare Working Solutions->Pre-warm Buffer Add Cytosol Add Cytosol Pre-warm Buffer->Add Cytosol Initiate Reaction Initiate Reaction Add Cytosol->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Take Time Points Take Time Points Incubate at 37°C->Take Time Points Quench with ACN + IS Quench with ACN + IS Take Time Points->Quench with ACN + IS Centrifuge Centrifuge Quench with ACN + IS->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Navigating the Preclinical Pharmacokinetics of PF-945863: An Aldehyde Oxidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of PF-945863, a compound known for its metabolism by aldehyde oxidase (AO). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for drug development professionals. This document summarizes the available quantitative data, outlines detailed experimental methodologies for in vitro metabolism studies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's behavior in preclinical settings.

Quantitative Pharmacokinetic Data

The publicly available data for this compound primarily focuses on its metabolic clearance, a critical parameter in determining a drug's dosing regimen and potential for accumulation. The following tables summarize the key in vitro and in vivo clearance values.

Table 1: In Vitro Clearance of this compound

In Vitro SystemParameterValueReference
Human Liver Cytosol / S9 FractionsScaled Unbound Intrinsic Clearance (CLint,u)Not explicitly quantified in snippets[1][2][3]
Not SpecifiedPredicted In Vitro Clearance38.8–44.6 ml/min/kg[4]

Table 2: In Vivo Clearance of this compound

SpeciesParameterValueReference
HumanActual In Vivo Intrinsic Clearance35 ml/min/kg[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating research findings. Below is a representative, detailed methodology for an in vitro metabolic stability study, a cornerstone for evaluating compounds like this compound.

In Vitro Metabolic Stability in Human Liver S9 Fractions

This protocol outlines the steps to determine the intrinsic clearance of this compound in human liver S9 fractions, a common in vitro system containing both cytosolic and microsomal enzymes.

Materials:

  • This compound

  • Pooled Human Liver S9 Fraction

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal Standard for analytical quantification

  • Incubator/Water Bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the working solution of this compound by diluting the stock solution in potassium phosphate buffer to the desired final concentration (e.g., 1 µM). The final solvent concentration should be kept low (typically <1%) to avoid enzyme inhibition.

    • Thaw the pooled human liver S9 fraction on ice and dilute it with cold potassium phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).

  • Incubation:

    • Pre-warm the S9 fraction dilution and the this compound working solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed S9 fraction.

    • Add the this compound working solution to the S9 fraction mixture to start the incubation.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard to the collected aliquots. This step precipitates the proteins and stops the enzymatic reaction.

    • Vortex the samples and then centrifuge them at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Visualizing Key Pathways and Workflows

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language for Graphviz, depict the experimental workflow for in vitro metabolism and the metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolic Stability

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_s9 Prepare Human Liver S9 Fraction mix Combine S9, this compound, and NADPH System prep_s9->mix prep_pf Prepare this compound Working Solution prep_pf->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate sampling Collect Aliquots at Time Points incubate->sampling terminate Terminate Reaction with Acetonitrile sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate CLint and Half-life analyze->calculate

Caption: Experimental workflow for determining the in vitro metabolic stability of this compound.

Aldehyde Oxidase (AO) Metabolic Pathway

G PF945863 This compound (Parent Drug) Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation Excretion Further Metabolism or Excretion Metabolite->Excretion AO Aldehyde Oxidase (AO) in Liver Cytosol AO->PF945863 Catalyzes

Caption: Simplified metabolic pathway of this compound via aldehyde oxidase.

Conclusion

The preclinical pharmacokinetic profile of this compound is dominated by its metabolism via aldehyde oxidase. While comprehensive in vivo data in preclinical species remains limited in the public domain, the available in vitro studies provide valuable insights into its clearance mechanisms. The experimental protocols and visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working with AO substrates. Further investigation into the in vivo pharmacokinetics of this compound across multiple preclinical species would be invaluable for a more complete understanding and for refining predictive models for this class of compounds.

References

The Metabolic Landscape of PF-945863: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of PF-945863, a compound primarily metabolized by aldehyde oxidase (AO). Understanding the biotransformation of this compound is critical for predicting its pharmacokinetic profile and potential drug-drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Core Metabolism and Quantitative Data

This compound is predominantly cleared through metabolism mediated by aldehyde oxidase, a cytosolic enzyme abundant in the liver.[1][2][3][4][5] In vitro studies using human liver cytosol and S9 fractions have been instrumental in characterizing its metabolic fate.[2][3][4][5] While extensive kinetic data such as Km and Vmax are not publicly available, studies have focused on determining its intrinsic clearance to predict in vivo human clearance.

A key study established an in vitro-in vivo correlation for a range of AO substrates, including this compound.[2][3][5] Computational modeling, specifically using density functional theory (DFT) calculations, has been employed to predict the sites of metabolism and the intrinsic clearance of this compound.[1] These predictions have shown a strong correlation with experimentally determined values.

Table 1: In Vitro and Predicted In Vivo Clearance of this compound

ParameterValueIn Vitro SystemReference
Predicted In Vitro Intrinsic Clearance38.8–44.6 mL/min/kgNot Applicable (Computational Prediction)[1]
Actual In Vitro Intrinsic Clearance35 mL/min/kgPooled Human Liver Cytosol / S9 Fractions[1]

It is important to note that the precise, experimentally confirmed site of AO-mediated oxidation on the this compound molecule has not been definitively reported in the literature.[1] However, computational models suggest two potential sites of oxidation, with a slight energetic preference for one site over the other.[1]

Metabolic Pathways

The primary metabolic pathway for this compound is oxidation catalyzed by aldehyde oxidase. The reaction involves the addition of an oxygen atom to the molecule. At present, there is no substantial evidence in the reviewed literature to suggest significant metabolism by cytochrome P450 (CYP) enzymes or through conjugation reactions such as glucuronidation.

cluster_0 Metabolic Pathway of this compound This compound This compound AO Aldehyde Oxidase (AO) This compound->AO Oxidized Metabolite 1 Oxidized Metabolite 1 Oxidized Metabolite 2 Oxidized Metabolite 2 AO->Oxidized Metabolite 1 Oxidation (Site 1) AO->Oxidized Metabolite 2 Oxidation (Site 2) cluster_workflow Metabolic Stability Assay Workflow A Prepare this compound stock solution C Initiate reaction by adding this compound (final concentration e.g., 1 µM) A->C B Pre-incubate human liver cytosol (37°C) B->C D Incubate at 37°C with shaking C->D E Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) D->E F Terminate reaction with cold acetonitrile containing internal standard E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Quantify remaining this compound H->I J Calculate half-life (t½) and intrinsic clearance (CLint) I->J cluster_ivive IVIVE Logical Flow in_vitro In Vitro Intrinsic Clearance (CLint, in vitro) scaling Scaling Factors: - Liver weight - Cytosolic protein per gram of liver in_vitro->scaling in_vivo_cl Predicted In Vivo Hepatic Clearance scaling->in_vivo_cl Extrapolation

References

PF-945863: A Technical Guide to its Role in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-945863 is a xenobiotic compound primarily metabolized by aldehyde oxidase (AO), a cytosolic enzyme gaining increasing attention in drug development. Understanding the interaction of new chemical entities with AO is critical for predicting their pharmacokinetic profiles and potential for drug-drug interactions (DDIs). This technical guide provides a comprehensive overview of this compound's relevance in DDI studies, focusing on its characterization as an AO substrate. While specific DDI studies involving this compound are not publicly available, this document outlines the established experimental protocols and theoretical frameworks for assessing such interactions. Quantitative data on the clearance of this compound are presented, alongside detailed, representative methodologies for evaluating AO-mediated metabolism and DDI potential.

Introduction: The Significance of Aldehyde Oxidase in Drug Metabolism

Aldehyde oxidase (AO) is a molybdoflavoprotein that plays a significant role in the metabolism of a wide array of xenobiotics, particularly those containing nitrogen heterocyclic rings. Unlike the well-characterized cytochrome P450 (CYP450) enzyme system, the contribution of AO to drug clearance has historically been underappreciated. However, with the increasing development of drug candidates designed to minimize CYP450 metabolism, the role of AO has become more prominent.

Metabolism by AO can significantly influence a drug's pharmacokinetic profile, including its clearance and potential for DDIs. Therefore, early identification of a compound as an AO substrate is crucial in drug discovery and development. This compound serves as a relevant case study in this context, having been identified as a substrate for human aldehyde oxidase.

This compound: An Aldehyde Oxidase Substrate

This compound was part of a cohort of 11 drugs known to be metabolized by AO that were used to develop an in vitro-in vivo correlation (IVIVC) for predicting AO-mediated clearance.[1] This research highlighted the challenges in accurately predicting in vivo clearance from in vitro data for AO substrates.

Quantitative Clearance Data

The following table summarizes the available in vitro and in vivo clearance data for this compound. This data is essential for understanding its metabolic profile and for building predictive pharmacokinetic models.

ParameterValueSource
In Vitro Intrinsic Clearance (Predicted) 38.8–44.6 mL/min/kgJones et al.
In Vitro Intrinsic Clearance (Actual) 35 mL/min/kgJones et al.
In Vivo Hepatic Intrinsic Clearance 35 mL/min/kgJones et al.

Table 1: In Vitro and In Vivo Clearance Data for this compound

Note: The chemical structure of this compound is not publicly available at the time of this publication.

Methodologies for Assessing AO-Mediated Metabolism and Drug-Drug Interactions

While specific experimental protocols for this compound are not detailed in the public domain, this section provides representative methodologies for characterizing a compound as an AO substrate and for evaluating its potential for DDIs.

Experiment 1: Determination of Aldehyde Oxidase Substrate Activity

This experiment aims to confirm that a test compound is a substrate of AO.

Workflow for AO Substrate Identification

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (e.g., this compound) Incubate Incubate at 37°C TestCompound->Incubate HLF Human Liver Cytosol/S9 Fractions HLF->Incubate Cofactors Cofactors (e.g., Potassium Phosphate Buffer) Cofactors->Incubate TimePoints Collect Samples at Multiple Time Points Incubate->TimePoints Quench Quench Reaction (e.g., with Acetonitrile) TimePoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Determine Rate of Substrate Depletion LCMS->Data

Caption: Workflow for determining if a compound is an AO substrate.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver cytosol or S9 fractions on ice.

    • Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • Pre-warm the potassium phosphate buffer and human liver cytosol/S9 fraction at 37°C.

    • Initiate the reaction by adding the test compound to the mixture to achieve a final concentration (e.g., 1 µM).

    • The final incubation mixture should contain the test compound, liver fraction (e.g., 1 mg/mL protein), and buffer.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear portion of the curve represents the rate of depletion, from which the in vitro intrinsic clearance can be calculated.

Experiment 2: Aldehyde Oxidase Inhibition Assay

This experiment assesses the potential of a test compound to inhibit AO activity, which is crucial for predicting its role as a perpetrator in DDIs.

Workflow for AO Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis ProbeSubstrate Known AO Probe Substrate (e.g., Zaleplon) Incubate Incubate with varying concentrations of Test Inhibitor ProbeSubstrate->Incubate TestInhibitor Test Inhibitor (e.g., this compound) TestInhibitor->Incubate HLF Human Liver Cytosol HLF->Incubate Measure Measure Metabolite Formation of Probe Substrate via LC-MS/MS Incubate->Measure IC50 Calculate IC50 Value Measure->IC50

Caption: Workflow for assessing the AO inhibitory potential of a compound.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of a known AO probe substrate (e.g., zaleplon, phthalazine) and the test inhibitor (e.g., this compound) in a suitable solvent.

    • Use pooled human liver cytosol as the enzyme source.

  • Incubation:

    • Pre-incubate the human liver cytosol with varying concentrations of the test inhibitor at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the AO probe substrate.

    • Incubate for a fixed period where the reaction is linear.

  • Analysis:

    • Terminate the reaction with a stopping solution.

    • Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Interpretation:

    • Calculate the percentage of inhibition of metabolite formation at each inhibitor concentration relative to a vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AO activity) by fitting the data to a suitable model.

Experiment 3: Cytochrome P450 Induction Assay

Although this compound is primarily an AO substrate, it is standard practice to evaluate the potential for induction of major CYP enzymes to rule out other DDI pathways.

Workflow for CYP450 Induction Assay

cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation Hepatocytes Plate Cryopreserved Human Hepatocytes Treat Treat with Test Compound (e.g., this compound) for 48-72 hours Hepatocytes->Treat mRNA mRNA Analysis (qRT-PCR) for CYP1A2, CYP2B6, CYP3A4 Treat->mRNA Activity Enzyme Activity Assay using Probe Substrates Treat->Activity FoldInduction Calculate Fold Induction over Vehicle Control mRNA->FoldInduction Activity->FoldInduction

Caption: Workflow for evaluating the CYP450 induction potential.

Protocol:

  • Cell Culture and Treatment:

    • Plate cryopreserved human hepatocytes and allow them to form a monolayer.

    • Treat the hepatocytes with various concentrations of the test compound (e.g., this compound), a vehicle control, and positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4) for 48-72 hours.

  • Analysis:

    • mRNA Analysis: Lyse the cells, extract mRNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of CYP1A2, CYP2B6, and CYP3A4 genes.

    • Enzyme Activity Assay: Incubate the treated hepatocytes with a cocktail of specific CYP probe substrates and measure the formation of their respective metabolites using LC-MS/MS.

  • Data Interpretation:

    • Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control.

    • Compare the induction potential to that of the positive controls to assess the clinical relevance.

Signaling Pathways and Logical Relationships

As this compound is primarily discussed in the context of its metabolism, its direct involvement in signaling pathways is not documented. The logical relationship central to its study is the in vitro-in vivo extrapolation of its clearance.

Logical Relationship of In Vitro to In Vivo Extrapolation

cluster_invitro In Vitro Assessment cluster_scaling Scaling Factors cluster_invivo In Vivo Prediction InVitro_CL In Vitro Intrinsic Clearance (CLint) Predicted_CL Predicted In Vivo Hepatic Clearance InVitro_CL->Predicted_CL Scaled with HPPGL Hepatocellularity per Gram of Liver HPPGL->Predicted_CL LW Liver Weight LW->Predicted_CL Observed_CL Observed In Vivo Clearance Predicted_CL->Observed_CL Compared to

Caption: Logical flow of in vitro to in vivo extrapolation for clearance.

Conclusion

This compound serves as a valuable tool compound for understanding the role of aldehyde oxidase in drug metabolism. The available data on its clearance, combined with the representative experimental protocols outlined in this guide, provide a framework for assessing the DDI potential of other AO substrates. While direct DDI studies on this compound are lacking in the public literature, the methodologies presented here are standard in the field and are essential for a thorough evaluation of any new chemical entity that is a substrate or inhibitor of AO. Future research focusing on the specific interactions of this compound with other drugs would provide a more complete picture of its DDI profile and further enhance our understanding of AO-mediated drug interactions.

References

PF-945863: A Technical Guide for its Application in Aldehyde Oxidase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a xenobiotic compound that has found a niche application in basic and applied research, primarily within the field of drug metabolism and pharmacokinetics (DMPK). It is recognized as a substrate of Aldehyde Oxidase (AO), a complex molybdo-flavoenzyme involved in the metabolism of various drugs and xenobiotics. Due to its metabolic profile, this compound serves as a valuable tool for investigating the activity and contribution of AO to drug clearance. This technical guide provides an in-depth overview of the basic research applications of this compound, with a focus on its use in understanding and predicting AO-mediated metabolism.

Core Application: Probing Aldehyde Oxidase Activity

The primary application of this compound in a research setting is as a reference substrate for Aldehyde Oxidase. The accurate prediction of human clearance of drug candidates remains a significant challenge in drug development, particularly for compounds metabolized by non-cytochrome P450 enzymes like AO. This compound is one of several compounds used to develop and validate in vitro-in vivo correlation (IVIVC) models for AO-mediated clearance.[1][2][3] These models are crucial for forecasting the pharmacokinetic behavior of new chemical entities in humans.

Mechanism of Metabolism

This compound undergoes oxidation by Aldehyde Oxidase. Computational studies suggest that there are multiple potential sites of oxidation on the molecule, with slight energetic preferences for certain sites.[4] The metabolism of this compound is studied in various in vitro systems, such as human liver cytosol and S9 fractions, to determine its intrinsic clearance.[1][2][3][5] This in vitro data is then correlated with in vivo clearance data to establish scalable models.

Quantitative Data Summary

The following tables summarize the reported clearance values for this compound from in vitro and in vivo studies. This data is instrumental in establishing IVIVC for AO substrates.

In Vitro SystemParameterValueReference
Human Liver CytosolScaled Unbound Intrinsic Clearance (CLint,u)1600 µL/min/mg protein[2]
Human Liver S9Scaled Unbound Intrinsic Clearance (CLint,u)1300 µL/min/mg protein[2]
-Predicted In Vitro Clearance38.8–44.6 mL/min/kg[4]
In Vivo ParameterValueReference
Unbound Intrinsic Clearance (CLint,u)11,000 mL/min/kg[2]
Actual In Vitro Clearance35 mL/min/kg[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving this compound. Below are generalized protocols based on the cited literature for assessing its metabolism in vitro.

In Vitro Metabolism Assay using Human Liver Cytosol or S9 Fractions

This experiment aims to determine the intrinsic clearance of this compound mediated by Aldehyde Oxidase.

Materials:

  • This compound

  • Pooled human liver cytosol or S9 fractions

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (for S9 fractions to support any CYP metabolism, though AO does not require it)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add the potassium phosphate buffer.

    • Add the human liver cytosol or S9 fraction to the buffer. The final protein concentration should be within a linear range for the assay (e.g., 0.5-1.0 mg/mL).

    • If using S9 fractions, add the NADPH regenerating system.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

    • Add this compound from the stock solution to initiate the metabolic reaction. The final substrate concentration should be below its Km if determining intrinsic clearance.

    • Incubate at 37°C with gentle shaking.

  • Time Point Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the remaining this compound concentration versus time.

    • The slope of the linear portion of this plot gives the rate of depletion (k).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * incubation volume) / protein amount in mg

Visualizations

Experimental Workflow for In Vitro AO Clearance

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffer (100 mM K-Phos, pH 7.4) mix Combine Buffer and Cytosol/S9 prep_buffer->mix prep_pf Prepare this compound Stock Solution start_rxn Add this compound to Initiate Reaction prep_pf->start_rxn prep_cyto Thaw Human Liver Cytosol/S9 prep_cyto->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn incubate Incubate at 37°C start_rxn->incubate sample Sample at Time Points (0, 5, 15, 30 min) incubate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate CLint analyze->calculate

Caption: Workflow for determining the in vitro clearance of this compound.

Logical Relationship in AO IVIVC

G invitro In Vitro Experiment (Human Liver Cytosol/S9) clint_vitro In Vitro CLint,u of this compound invitro->clint_vitro scaling Physiological Scaling Factors (Liver weight, blood flow, etc.) clint_vitro->scaling predicted_cl Predicted Human In Vivo Clearance scaling->predicted_cl correlation In Vitro-In Vivo Correlation (IVIVC) predicted_cl->correlation invivo In Vivo Human PK Data (Reference Compounds) clint_vivo Observed Human In Vivo Clearance invivo->clint_vivo clint_vivo->correlation application Predict Clearance of New AO Substrates correlation->application

Caption: Logical flow for establishing an IVIVC for Aldehyde Oxidase substrates.

References

Methodological & Application

Application Note: PF-945863 Metabolic Stability Assay in Cryopreserved Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-945863 is a xenobiotic compound metabolized primarily by cytosolic aldehyde oxidase (AO).[1] Understanding the metabolic stability of drug candidates is a critical step in preclinical drug development, as it influences pharmacokinetic properties such as half-life and oral bioavailability. Cryopreserved human hepatocytes are a valuable in vitro model for these studies as they contain a full complement of phase I and phase II metabolic enzymes, including aldehyde oxidase, and provide a system that closely mimics in vivo hepatic metabolism.

This application note provides a detailed protocol for assessing the metabolic stability of this compound using cryopreserved human hepatocytes. The protocol describes the thawing and plating of hepatocytes, incubation with this compound, sample analysis by LC-MS/MS, and subsequent data analysis to determine the compound's intrinsic clearance.

Principle

Cryopreserved human hepatocytes are thawed and cultured to form a monolayer. The cells are then incubated with this compound at a known concentration. Aliquots are taken at various time points, and the metabolic reaction is quenched. The concentration of the remaining this compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Materials and Reagents

  • Cryopreserved Human Hepatocytes (plateable)

  • Cryopreserved Hepatocyte Recovery Medium (CHRM®)

  • Williams' Medium E

  • Hepatocyte Plating Supplement Pack (serum-containing)

  • Hepatocyte Maintenance Supplement Pack (serum-free)

  • Collagen I-coated 48-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile with an internal standard (e.g., Tolbutamide)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO₂, 95% humidity)

  • Orbital shaker

  • LC-MS/MS system

Experimental Protocols

Thawing and Plating of Cryopreserved Human Hepatocytes
  • Pre-warm the Cryopreserved Hepatocyte Recovery Medium (CHRM®) and Williams' Medium E with Plating Supplements to 37°C.

  • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath for approximately 2 minutes.

  • Wipe the vial with 70% ethanol and transfer the contents to a conical tube containing 50 mL of pre-warmed CHRM®.

  • Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.

  • Aspirate the supernatant and gently resuspend the cell pellet in pre-warmed Williams' Medium E with Plating Supplements.

  • Determine cell viability and concentration using the trypan blue exclusion method.

  • Dilute the cell suspension to a final concentration of 0.8 x 10⁶ viable cells/mL in plating medium.

  • Seed 200 µL of the cell suspension into each well of a collagen I-coated 48-well plate (final cell density of 160,000 cells/well).[2]

  • Incubate the plate at 37°C, 5% CO₂, and 95% humidity for 4-6 hours to allow for cell attachment.[3]

  • After attachment, gently aspirate the plating medium and replace it with 200 µL of Williams' Medium E with Maintenance Supplements.

  • Incubate the cells overnight before initiating the assay.

This compound Metabolic Stability Assay
  • Prepare a 1 mM stock solution of this compound in DMSO.

  • On the day of the assay, prepare a 2 µM working solution of this compound by diluting the stock solution in pre-warmed Williams' Medium E with Maintenance Supplements. The final DMSO concentration should not exceed 0.1%.

  • Aspirate the medium from the hepatocyte monolayer and wash once with 200 µL of PBS.

  • Add 100 µL of the 2 µM this compound working solution to each well.

  • Incubate the plate at 37°C on an orbital shaker at a low speed.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect 50 µL aliquots from the respective wells.

  • To quench the metabolic reaction, immediately add the 50 µL aliquot to a 96-well plate containing 100 µL of ice-cold acetonitrile with an internal standard.

  • Once all time points are collected, seal the 96-well plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of this compound relative to the internal standard.

  • The percentage of remaining this compound at each time point is calculated relative to the 0-minute time point.

Data Analysis
  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation:[4]

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells (10⁶))

Data Presentation

Table 1: Example Metabolic Stability Data for this compound in Cryopreserved Human Hepatocytes

Time (minutes)This compound Remaining (%)ln(% Remaining)
01004.61
15854.44
30724.28
60513.93
120263.26
24071.95

Table 2: Example Calculated Pharmacokinetic Parameters for this compound

ParameterValueUnits
Elimination Rate Constant (k)0.0115min⁻¹
In Vitro Half-life (t½)60.3minutes
In Vitro Intrinsic Clearance (CLint)7.19µL/min/10⁶ cells

Visualizations

PF945863_Metabolism PF945863 This compound (Azaheterocycle) AO Aldehyde Oxidase (AO) PF945863->AO Metabolite Oxidized Metabolite AO->Metabolite Hydroxylation O O H2O H₂O H2O->AO

Caption: Metabolic pathway of this compound via aldehyde oxidase.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Metabolic Stability Assay cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Plate Plate Cells in Collagen I Coated Plate Thaw->Plate Incubate_Overnight Incubate Overnight Plate->Incubate_Overnight Add_Compound Add this compound (1 µM) Incubate_Overnight->Add_Compound Incubate_Time Incubate and Sample at Time Points (0-240 min) Add_Compound->Incubate_Time Quench Quench Reaction with Acetonitrile + IS Incubate_Time->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Experimental workflow for the this compound metabolic stability assay.

Logical_Relationships Input Input: Cryopreserved Hepatocytes & This compound Process1 Process: Incubation and Time-Course Sampling Input->Process1 Process2 Process: LC-MS/MS Quantification Process1->Process2 Output Output: % Remaining vs. Time Data Process2->Output Final_Output Final Result: In Vitro t½ and CLint Output->Final_Output

Caption: Logical relationship of the experimental steps.

References

Application Note: A Proposed LC-MS/MS Method for the Quantification of PF-945863 and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of PF-945863 and its putative metabolites in human plasma. The protocol provides a starting point for researchers, scientists, and drug development professionals to develop and validate a robust bioanalytical method. The described methodology includes sample preparation by protein precipitation, chromatographic separation using a C18 reversed-phase column, and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This application note serves as a comprehensive guide for the determination of this compound pharmacokinetics and metabolism.

Introduction

This compound is a pharmaceutical compound under investigation, and understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its clinical development. A sensitive and specific analytical method is required for the accurate quantification of this compound and its metabolites in biological matrices. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. This application note details a proposed LC-MS/MS method that can be adapted and validated for the quantification of this compound and its metabolites in human plasma, supporting pharmacokinetic and metabolic profiling studies.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput capability.

  • Thaw plasma samples and reference standards at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex mix and centrifuge before injection into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound and its metabolites need to be determined by infusing the pure compounds into the mass spectrometer.

Data Presentation

The quantitative data for this compound and its metabolites should be summarized in a clear and structured table. The following is a template for data presentation.

AnalyteMRM Transition (m/z)Calibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compoundTo be determined1 - 1000195 - 105< 15
Metabolite 1To be determined1 - 1000195 - 105< 15
Metabolite 2To be determined1 - 1000195 - 105< 15

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex1 Vortex Mix add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Overall workflow for the LC-MS/MS quantification of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor like this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Activates pf945863 This compound pf945863->kinase1 Inhibits kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene Target Gene Expression transcription_factor->gene Regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the quantification of this compound and its metabolites in human plasma. The described sample preparation, chromatography, and mass spectrometry conditions serve as a solid foundation for the development and validation of a robust bioanalytical assay. The successful implementation of this method will enable accurate pharmacokinetic and metabolic characterization, which is essential for the advancement of this compound in the drug development pipeline. Further optimization and validation of this method are necessary to ensure its suitability for specific research applications.

Application Notes and Protocols for PF-945863 in PBPK Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of PF-945863 in the development and validation of Physiologically Based Pharmacokinetic (PBPK) models. This compound is a known substrate of aldehyde oxidase (AO), a non-CYP enzyme that plays a significant role in the metabolism of numerous xenobiotics. Due to the complexities and species differences associated with AO-mediated metabolism, accurate prediction of human pharmacokinetics for AO substrates remains a challenge in drug development. This compound serves as a valuable tool compound for establishing and refining in vitro-in vivo extrapolation (IVIVE) methodologies and for validating PBPK models that aim to predict the clearance of AO substrates.

These notes offer detailed protocols for key in vitro experiments, summarize relevant quantitative data for model parameterization, and provide a logical workflow for the development of a PBPK model for an AO substrate like this compound.

Data Presentation

The successful development of a PBPK model relies on accurate input parameters. The following tables summarize the available quantitative data for this compound, which are essential for parameterizing and validating a PBPK model.

Table 1: Physicochemical Properties of this compound

ParameterValueSource
Molecular Weight ( g/mol )Data not available in search results-
logPData not available in search results-
pKaData not available in search results-

Note: Researchers will need to obtain these physicochemical properties through experimental determination or in silico prediction for use in PBPK modeling software.

Table 2: In Vitro and In Vivo Clearance Data for this compound

ParameterValueSystemSource
Predicted In Vitro Intrinsic Clearance (CLint)38.8 - 44.6 mL/min/kgHuman Liver Cytosol/S9[1]
Observed In Vivo Intrinsic Clearance (CLint)35 mL/min/kgHuman[1]

Experimental Protocols

Accurate in vitro data is the foundation of a robust "bottom-up" PBPK model. The following protocols describe the key experiments required to determine the metabolic parameters of this compound.

Protocol 1: Determination of In Vitro Intrinsic Clearance (CLint) in Human Liver Cytosol (Substrate Depletion Method)

Objective: To determine the intrinsic clearance of this compound mediated by aldehyde oxidase in human liver cytosol.

Materials:

  • This compound

  • Pooled Human Liver Cytosol (from a reputable supplier)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Aldehyde Oxidase Inhibitor (e.g., Menadione)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.

    • Prepare a working solution of this compound by diluting the stock solution in the incubation buffer. A typical substrate concentration is 1 µM.

    • Prepare a stock solution of the AO inhibitor (e.g., 100 mM Menadione in DMSO).

    • Thaw the pooled human liver cytosol on ice.

  • Incubation Setup:

    • Prepare two sets of incubation mixtures in a 96-well plate: one with and one without the AO inhibitor.

    • For the "- Inhibitor" wells: Add the required volume of potassium phosphate buffer and human liver cytosol (a typical protein concentration is 1 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes.

    • For the "+ Inhibitor" wells: Add the required volume of potassium phosphate buffer, human liver cytosol, and the AO inhibitor (e.g., to a final concentration of 10 µM Menadione). Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the this compound working solution to all wells.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a volume of cold acetonitrile containing an appropriate internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint, in µL/min/mg protein) using the following equation: CLint = (0.693 / t1/2) * (incubation volume / protein concentration)

    • The difference in clearance between the "- Inhibitor" and "+ Inhibitor" conditions indicates the contribution of AO to the metabolism of this compound.

PBPK Modeling Workflow

The following section outlines a typical workflow for developing a PBPK model for an AO substrate like this compound.

Logical Workflow for PBPK Model Development

A "bottom-up" approach is commonly used for PBPK model development, where the model is built based on in vitro data and physicochemical properties, and then verified and refined with in vivo data.

PBPK_Workflow cluster_inputs Model Inputs cluster_model PBPK Model Development cluster_verification Model Verification & Refinement cluster_application Model Application PhysChem Physicochemical Properties (MW, logP, pKa) Parameterize Parameterize Model PhysChem->Parameterize InVitro In Vitro Data (CLint, fu,inc) InVitro->Parameterize System System Data (Physiology, Blood Flow) System->Parameterize Structure Define Model Structure (e.g., Whole-body PBPK) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Structure->IVIVE Parameterize->Structure Scaling Apply Empirical Scaling Factors (ESF) (if necessary) IVIVE->Scaling Simulate Simulate PK Profiles Scaling->Simulate Compare Compare with In Vivo Data Simulate->Compare Refine Refine Model Parameters Compare->Refine Iterate Prediction Predict Human PK (Dose, DDI) Compare->Prediction Verified Model Refine->Simulate

A stepwise workflow for PBPK model development of an AO substrate.
Key Steps in PBPK Model Development for this compound:

  • Define Model Structure: Select an appropriate PBPK model structure, typically a whole-body PBPK model that includes key organs and tissues.

  • Parameterize the Model:

    • System Parameters: Utilize the built-in physiological parameters of the PBPK software for the species of interest (e.g., human).

    • Compound Parameters:

      • Input the physicochemical properties of this compound (Table 1).

      • Input the in vitro intrinsic clearance data obtained from Protocol 1 (Table 2).

      • Determine or predict other parameters such as plasma protein binding and blood-to-plasma ratio.

  • In Vitro-In Vivo Extrapolation (IVIVE):

    • Scale the in vitro intrinsic clearance to the whole liver using appropriate scaling factors (e.g., hepatocellularity, microsomal protein per gram of liver).

    • The hepatic clearance (CLh) can then be predicted using models like the well-stirred model.

  • Application of Empirical Scaling Factors (ESF):

    • It is well-documented that IVIVE for AO substrates often underpredicts in vivo clearance.

    • To improve the prediction, an empirical scaling factor, derived from a set of known AO substrates, can be applied to the scaled in vitro CLint.

  • Model Simulation and Verification:

    • Simulate the plasma concentration-time profile of this compound after a given dose.

    • Compare the simulated profile with observed in vivo pharmacokinetic data for this compound in humans.

    • If there are discrepancies, refine the model by adjusting sensitive parameters within plausible physiological ranges.

  • Model Application:

    • Once validated, the PBPK model can be used to predict the pharmacokinetics of this compound under different dosing regimens, in different populations, and to investigate potential drug-drug interactions (DDIs).

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the aldehyde oxidase contribution to the metabolism of this compound.

AO_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_result Result Compound This compound Stock Incubate_NoInhibitor Incubation without Inhibitor Compound->Incubate_NoInhibitor Incubate_WithInhibitor Incubation with Inhibitor Compound->Incubate_WithInhibitor Cytosol Human Liver Cytosol Cytosol->Incubate_NoInhibitor Cytosol->Incubate_WithInhibitor Inhibitor AO Inhibitor Stock (e.g., Menadione) Inhibitor->Incubate_WithInhibitor Quench Quench Reaction at Time Points Incubate_NoInhibitor->Quench Incubate_WithInhibitor->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate CLint LCMS->Calc AO_Contribution Determine AO Contribution to Metabolism Calc->AO_Contribution

References

Application Notes and Protocols for Studying PF-945863 Metabolism in S9 Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for evaluating the in vitro metabolism of the compound PF-945863 using liver S9 fractions. The liver is the primary site of drug metabolism, and S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, offer a robust system for assessing both Phase I and Phase II metabolic pathways.[1][2][3] This assay is a critical tool in early drug discovery for predicting in vivo metabolic clearance, identifying potential metabolites, and understanding species differences in metabolism.[4][5] The S9 fraction contains a wide array of drug-metabolizing enzymes, including Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and other soluble enzymes, making it a more comprehensive screening system than liver microsomes alone.[2][3][6][7]

The following protocol details the necessary reagents, experimental workflow, and data analysis procedures for determining the metabolic stability of this compound.

Data Presentation

Quantitative results from the metabolic stability assay should be summarized to determine key parameters such as the percentage of the parent compound remaining over time, the in vitro half-life (t½), and the intrinsic clearance (CLint). These values are crucial for ranking compounds and predicting their in vivo pharmacokinetic properties.[8]

Table 1: Metabolic Stability of this compound in Human Liver S9 Fraction

Time (minutes)This compound Remaining (%)
0100
5Data
15Data
30Data
45Data

Table 2: Calculated Metabolic Parameters for this compound

ParameterValueUnits
In Vitro Half-life (t½)Datamin
Intrinsic Clearance (CLint)DataµL/min/mg protein

Experimental Protocols

This section provides a detailed methodology for assessing the metabolic stability of this compound in liver S9 fractions.

Materials and Reagents
  • This compound

  • Pooled Human Liver S9 Fraction (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Positive Control Compound (e.g., a compound with known metabolic instability like testosterone or verapamil)

  • Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction and sample analysis

  • 96-well incubation plates

  • Incubator capable of maintaining 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_s9 Prepare S9 Fraction (e.g., 1 mg/mL) pre_inc Pre-incubate S9 and this compound at 37°C for 5 min prep_s9->pre_inc prep_pf Prepare this compound Stock (e.g., 1 µM) prep_pf->pre_inc prep_cofactors Prepare Cofactor Mix (NADPH, UDPGA, PAPS) start_rxn Initiate Reaction (Add Cofactor Mix) prep_cofactors->start_rxn pre_inc->start_rxn time_points Incubate at 37°C (Sample at 0, 5, 15, 30, 45 min) start_rxn->time_points quench Quench Reaction (Add cold ACN with IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze quantify Quantify this compound (% Remaining vs. T0) analyze->quantify calculate Calculate t½ and CLint quantify->calculate

Caption: Experimental workflow for this compound metabolism study in S9 fractions.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration (e.g., 1 µM).[4] The final concentration of the organic solvent should typically be less than 1%.

    • Prepare the cofactor solution by dissolving the NADPH regeneration system components, UDPGA, and PAPS in the phosphate buffer.[10][11]

    • Dilute the liver S9 fraction to the desired working concentration (e.g., 1 mg/mL) with cold phosphate buffer.[4]

  • Incubation:

    • In a 96-well plate, add the diluted S9 fraction and the this compound solution.

    • Include control incubations: a negative control without the cofactor mix and a positive control with a compound of known metabolic fate.[4]

    • Pre-incubate the plate at 37°C for approximately 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution to each well.[3] The time of addition is considered time zero (T0).

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile (ACN) containing an internal standard.[3]

    • For the T0 sample, the quenching solution should be added before the cofactor mix.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.[9][11]

Data Analysis
  • Quantification: Determine the peak area ratio of this compound to the internal standard at each time point.

  • Percent Remaining: Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

  • Half-Life (t½): Plot the natural logarithm of the percent remaining this compound against time. The slope of the linear portion of this curve (k) can be used to calculate the half-life using the equation: t½ = 0.693 / k.

  • Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).

General Metabolic Pathways in S9 Fractions

The following diagram illustrates the general metabolic pathways that can be investigated using liver S9 fractions, which contain both Phase I (functionalization) and Phase II (conjugation) enzymes.

G cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) PF945863 This compound (Parent Drug) Oxidation Oxidation PF945863->Oxidation CYPs, FMOs, etc. Reduction Reduction PF945863->Reduction CYPs, FMOs, etc. Hydrolysis Hydrolysis PF945863->Hydrolysis CYPs, FMOs, etc. Metabolites Metabolites Oxidation->Metabolites Reduction->Metabolites Hydrolysis->Metabolites Glucuronidation Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation Sulfation Sulfation->Excretion Glutathione Glutathione Conjugation Glutathione->Excretion Metabolites->Glucuronidation UGTs, SULTs, GSTs Metabolites->Sulfation UGTs, SULTs, GSTs Metabolites->Glutathione UGTs, SULTs, GSTs

Caption: General Phase I and Phase II metabolic pathways studied in S9 fractions.

References

Application Notes and Protocols: Determining Aldehyde Oxidase Activity Using PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO) is a cytosolic enzyme increasingly recognized for its significant role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds.[1][2][3][4] As drug discovery efforts steer towards molecules less susceptible to cytochrome P450 (CYP) metabolism, the contribution of non-CYP enzymes like AO to drug clearance has become a critical consideration.[3][5] Underprediction of AO-mediated clearance can lead to clinical failures due to poor pharmacokinetics.[6] Therefore, robust in vitro methods to characterize the interaction of new chemical entities with AO are essential.

PF-945863 is a compound that has been studied in the context of AO metabolism.[7] While primarily recognized as a substrate of AO, its potential as an inhibitor can be characterized to understand its interaction with the enzyme and its potential for drug-drug interactions. These application notes provide a detailed protocol for determining the inhibitory effect of this compound on human aldehyde oxidase activity using an in vitro assay with human liver cytosol.

Data Presentation

Table 1: In Vitro and In Vivo Clearance Data for this compound
ParameterValueReference
In Vitro Predicted Clearance38.8 - 44.6 ml/min/kg[7]
In Vivo Actual Clearance35 ml/min/kg[7]
Table 2: Fraction Metabolized by Aldehyde Oxidase (fm,AO) for PF-0945863*
Methodfm,AOReference
Using 3 µM Icotinib0.63[8]
Using 25 µM Hydralazine0.87[8]

*Note the slight difference in the compound identifier in the referenced literature.

Experimental Protocols

This section outlines the protocols to determine the inhibitory potential of this compound against aldehyde oxidase. The protocol is divided into two main experiments: (A) Determination of the IC50 value of this compound and (B) Determination of the inhibition constant (Ki) and mode of inhibition.

Materials and Reagents
  • Human Liver Cytosol (HLC)

  • This compound

  • Phthalazine (or other suitable AO substrate, e.g., DACA)

  • Potassium Phosphate Buffer (25 mM, pH 7.4)

  • EDTA (0.1 mM)

  • Dimethyl Sulfoxide (DMSO)

  • Formic Acid (1 M)

  • Acetonitrile

  • Internal Standard (e.g., 2-methyl-4(3H)-quinazolinone)

  • LC-MS/MS system

A. Protocol for IC50 Determination of this compound

This experiment aims to determine the concentration of this compound required to inhibit 50% of the AO activity.

1. Preparation of Reagents:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare a stock solution of the AO substrate (e.g., phthalazine) in DMSO.
  • Prepare the incubation buffer (25 mM potassium phosphate, 0.1 mM EDTA, pH 7.4).
  • Prepare the quenching solution (1 M formic acid containing the internal standard).

2. Incubation Procedure:

  • In a microcentrifuge tube, add the following in order:
  • Incubation buffer.
  • A range of concentrations of this compound (e.g., 0.01 µM to 100 µM) or DMSO for the control.
  • AO substrate (e.g., phthalazine at a concentration close to its Km, which is approximately 8.0 µM).[9]
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding a pre-warmed suspension of human liver cytosol (final protein concentration of approximately 0.05 mg/mL).
  • Incubate for a predetermined time (e.g., 2.5 minutes), ensuring the reaction is in the linear range.[9]
  • Terminate the reaction by adding the quenching solution.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite (e.g., 1-phthalazinone).

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO).
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. Protocol for Ki and Mode of Inhibition Determination

This experiment is performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

1. Incubation Procedure:

  • Set up a matrix of incubations with varying concentrations of both the AO substrate (e.g., phthalazine, ranging from 1.6 to 100 µM) and this compound (at concentrations around its determined IC50 value).[9]
  • Follow the incubation and quenching procedure as described in the IC50 determination protocol.

2. Sample Analysis:

  • Analyze the samples by LC-MS/MS to quantify metabolite formation.

3. Data Analysis:

  • Determine the initial reaction velocities for each combination of substrate and inhibitor concentrations.
  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
  • Analyze the pattern of the Lineweaver-Burk plot to determine the mode of inhibition.
  • Generate secondary plots (e.g., slope vs. [Inhibitor] or y-intercept vs. [Inhibitor]) to calculate the Ki value.

Visualizations

Aldehyde Oxidase Catalyzed Metabolism

AldehydeOxidaseMetabolism General Scheme of Aldehyde Oxidase Catalyzed Metabolism Substrate Substrate (e.g., N-heterocycle, Aldehyde) AO Aldehyde Oxidase (AO) Substrate->AO Product Oxidized Metabolite AO->Product Reduced_Product Reduced Product (e.g., H₂O₂) AO->Reduced_Product H2O H₂O H2O->AO Electron_Acceptor Electron Acceptor (e.g., O₂) Electron_Acceptor->AO AO_Inhibition_Workflow Workflow for Characterizing an Aldehyde Oxidase Inhibitor cluster_ic50 IC50 Determination cluster_ki Ki and Mode of Inhibition Determination IC50_Prep Prepare Reagents: - this compound dilutions - AO Substrate - Human Liver Cytosol IC50_Incubate Incubate at 37°C with varying [this compound] and fixed [Substrate] IC50_Prep->IC50_Incubate IC50_Quench Quench Reaction IC50_Incubate->IC50_Quench IC50_Analyze LC-MS/MS Analysis IC50_Quench->IC50_Analyze IC50_Data Calculate % Inhibition and Determine IC50 IC50_Analyze->IC50_Data Ki_Prep Prepare Reagents with varying [this compound] and [Substrate] IC50_Data->Ki_Prep Inform [Inhibitor] range Ki_Incubate Incubate at 37°C Ki_Prep->Ki_Incubate Ki_Quench Quench Reaction Ki_Incubate->Ki_Quench Ki_Analyze LC-MS/MS Analysis Ki_Quench->Ki_Analyze Ki_Data Lineweaver-Burk Plot and Secondary Plots to Determine Ki Ki_Analyze->Ki_Data

References

Application Notes and Protocols for Cell-Based Assays Utilizing PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a chemical compound utilized in drug metabolism and pharmacokinetic (DMPK) studies as a probe substrate for the enzyme Aldehyde Oxidase (AO). AO is a cytosolic enzyme responsible for the metabolism of a variety of xenobiotics, including numerous drug candidates. Understanding the contribution of AO to a drug's clearance is crucial for predicting its pharmacokinetic profile in humans. These application notes provide detailed protocols for in vitro assays using this compound to characterize AO activity and its role in drug metabolism.

While not a traditional "cell-based" assay involving intact cells, the standard method for assessing AO activity utilizes subcellular fractions, primarily the S9 fraction or cytosol from liver homogenates, which contain the active AO enzyme.

Data Presentation

The primary quantitative metric for this compound in the context of these assays is its rate of metabolism by aldehyde oxidase, often expressed as intrinsic clearance (CLint). Below is a summary of available data for this compound.

CompoundSystemIntrinsic Clearance (CLint,app) (µL/min/mg protein)Reference
This compoundHuman Liver Cytosol35[1]
This compoundHuman Liver S938.8 - 44.6[1]

Signaling Pathway and Experimental Workflow

As this compound is a substrate for aldehyde oxidase rather than a modulator of a specific signaling pathway, the following diagrams illustrate the metabolic pathway and the general experimental workflow for an in vitro AO assay.

cluster_pathway Metabolic Pathway of this compound PF_945863 This compound (Substrate) Metabolite Oxidized Metabolite PF_945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) AO->Metabolite H2O2 H₂O₂ AO->H2O2 H2O H₂O H2O->AO

Caption: Metabolic conversion of this compound by Aldehyde Oxidase.

cluster_workflow Experimental Workflow for Aldehyde Oxidase Assay Prepare_Reagents Prepare Reagents (Buffer, S9 fraction/Cytosol, this compound) Pre_incubation Pre-incubate S9/Cytosol at 37°C Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction (Add this compound) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (Time course: 0, 5, 15, 30, 60 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate_Reaction Sample_Processing Sample Processing (Centrifugation) Terminate_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantify remaining this compound) Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis (Calculate CLint) LC_MS_Analysis->Data_Analysis

Caption: General workflow for an in vitro Aldehyde Oxidase assay.

Experimental Protocols

Protocol 1: Determination of Aldehyde Oxidase Activity using Human Liver S9 Fraction

Objective: To determine the in vitro intrinsic clearance of this compound mediated by aldehyde oxidase in human liver S9 fraction.

Materials:

  • This compound

  • Pooled Human Liver S9 Fraction (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not metabolized by AO)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the human liver S9 fraction on ice. Dilute the S9 fraction with potassium phosphate buffer to the desired final protein concentration (e.g., 1 mg/mL).

  • Incubation:

    • In a 96-well plate, add the diluted human liver S9 fraction.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the this compound working solution to each well. The final volume should be consistent across all wells (e.g., 200 µL).

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a 2:1 volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at 4°C for 20 minutes at 3000 x g to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • The LC-MS/MS parameters (e.g., column, mobile phase, gradient, and mass transitions) should be optimized for this compound and the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Protocol 2: Aldehyde Oxidase Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit the AO-mediated metabolism of this compound.

Materials:

  • Same as Protocol 1

  • Test compound (potential inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare stock and working solutions of this compound and human liver S9 fraction as described in Protocol 1.

    • Prepare a series of dilutions of the test compound in the incubation buffer.

  • Incubation:

    • In a 96-well plate, add the diluted human liver S9 fraction.

    • Add the test compound dilutions to the appropriate wells. Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the reaction by adding the this compound working solution.

    • Incubate for a fixed time period determined from the linear range of metabolism in Protocol 1 (e.g., 15 minutes).

    • Terminate the reaction with ice-cold acetonitrile containing the internal standard.

  • Sample Processing and LC-MS/MS Analysis:

    • Follow the same procedures as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of this compound metabolism in the presence of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of this compound metabolism) by fitting the data to a suitable sigmoidal dose-response curve.

References

Application Notes and Protocols: A Guide to PF-945863 Dosing for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a compound primarily utilized in drug metabolism and pharmacokinetic (DMPK) research as a model substrate for the enzyme aldehyde oxidase (AO). Its study is crucial for understanding the complexities of in vitro-in vivo extrapolation (IVIVE) for compounds cleared by this pathway. Due to significant species differences in AO expression and activity, predicting human pharmacokinetics from preclinical animal models presents a considerable challenge. This document provides a guide for researchers on the considerations for in vivo studies with this compound, including a generalized protocol for a pharmacokinetic study.

Mechanism of Action and In Vivo Considerations

This compound is extensively metabolized by aldehyde oxidase[1][2]. AO is a cytosolic enzyme responsible for the metabolism of a variety of xenobiotics, particularly those containing azaheterocyclic moieties. A critical consideration for in vivo studies with this compound is the marked species differences in AO activity. For instance, dogs have little to no active AO, while rodents exhibit different AO expression profiles and activities compared to humans[1][3][4]. This variability makes direct extrapolation of pharmacokinetic data from these common preclinical species to humans unreliable for AO substrates. Researchers should consider using models that more closely mimic human AO metabolism, such as chimeric mice with humanized livers, for more predictive results[1].

Due to the limited publicly available information on a specific therapeutic target for this compound, it is understood that its primary application is as a tool compound in DMPK studies rather than a modulator of a specific signaling pathway. Therefore, a signaling pathway diagram is not applicable.

Quantitative Pharmacokinetic Data

Publicly available in vivo pharmacokinetic data for this compound is limited. The primary value reported is its in vivo hepatic intrinsic clearance. This scarcity of data necessitates well-designed in vivo studies to characterize its full pharmacokinetic profile.

ParameterValueSpeciesRoute of AdministrationSource
In Vivo Hepatic Intrinsic Clearance (CLint)35 ml/min/kgNot SpecifiedNot Specified[1]

Experimental Protocols

The following is a generalized protocol for a single-dose pharmacokinetic study of a poorly soluble compound like this compound in rats. This protocol is a template and should be adapted based on the specific objectives of the study and institutional guidelines (IACUC).

Objective: To determine the pharmacokinetic profile of this compound following a single administration in rats.
Materials:
  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water, 20% Captisol® in water, or a solution containing co-solvents like PEG400 and ethanol)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Dosing syringes and gavage needles (for oral administration) or syringes and catheters (for intravenous administration)

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Methodology:
  • Vehicle Selection and Formulation:

    • Assess the solubility of this compound in various pharmaceutically acceptable vehicles to find a suitable formulation for the desired dose concentration.

    • Common vehicles for poorly soluble compounds include suspensions in aqueous media with suspending agents (e.g., 0.5% carboxymethylcellulose) or solutions with co-solvents (e.g., a mixture of polyethylene glycol 400, ethanol, and water)[5][6][7][8].

    • Prepare the formulation on the day of dosing and ensure homogeneity, especially for suspensions.

  • Animal Handling and Dosing:

    • Acclimate rats to the facility for at least 3-5 days prior to the study.

    • Fast animals overnight (with free access to water) before dosing, particularly for oral administration, to reduce variability in absorption.

    • Divide animals into groups (e.g., n=3-5 per group) for each route of administration (e.g., intravenous and oral).

    • For oral (PO) administration, deliver the formulation using a gavage needle at a typical volume of 5-10 ml/kg.

    • For intravenous (IV) administration, administer the dose via a cannulated vein (e.g., tail vein or jugular vein) at a typical volume of 1-2 ml/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical sparse sampling schedule might be:

      • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Collect blood via a cannulated vessel or from a site like the saphenous vein into EDTA-coated tubes.

    • Process the blood by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software.

    • Parameters to calculate include:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t1/2)

      • Bioavailability (F%) (by comparing AUC from oral and IV routes)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis cluster_output Output formulation Compound Formulation (Vehicle Selection) dosing Dosing (IV and/or PO) formulation->dosing animals Animal Acclimation & Fasting animals->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing bioanalysis Bioanalysis (LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis results PK Parameters (Cmax, Tmax, AUC, etc.) pk_analysis->results

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Application Notes and Protocols for the Analytical Methods of PF-945863 Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a xenobiotic compound known to be a substrate of aldehyde oxidase (AO), a cytosolic enzyme that plays a significant role in the metabolism of many nitrogen-containing heterocyclic compounds. Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the identification of this compound metabolites using modern analytical techniques.

Aldehyde oxidase catalyzes the oxidation of electron-deficient carbon atoms in azaheterocyclic rings. The general mechanism involves a nucleophilic attack by the molybdenum cofactor of the enzyme, followed by hydride transfer. This typically results in the hydroxylation of the substrate. Therefore, the primary metabolites of this compound are expected to be mono- or di-hydroxylated species.

Due to the unavailability of the public chemical structure of this compound, this document will use Carbazeran , a well-characterized AO substrate, as a representative compound to illustrate the analytical workflow and data interpretation. The principles and methods described herein are directly applicable to the study of this compound.

Experimental Protocols

In Vitro Incubation for Metabolite Generation

Objective: To generate metabolites of the test compound (e.g., Carbazeran as a surrogate for this compound) using human liver cytosolic fractions, which are rich in aldehyde oxidase.

Materials:

  • Test compound (Carbazeran)

  • Pooled human liver cytosol (or S9 fraction)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess contribution of other enzymes)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare a 1 mg/mL solution of human liver cytosol in 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a 1 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine 480 µL of the cytosol solution and 10 µL of the test compound stock solution to achieve a final substrate concentration of 20 µM.

  • Prepare a negative control sample by adding 10 µL of the solvent to 480 µL of the cytosol solution.

  • Incubate the reaction mixtures at 37°C in a shaking water bath for 60 minutes.

  • Terminate the reaction by adding an equal volume (490 µL) of ice-cold acetonitrile.

  • Vortex the samples vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Detection and Identification

Objective: To separate and identify the parent compound and its metabolites using high-resolution liquid chromatography-mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-1000

  • Resolution: 60,000

  • Data Acquisition: Data-dependent MS/MS acquisition (TopN, where N=5)

  • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV)

Data Presentation

The following table provides an example of how to present the quantitative data for Carbazeran and its potential metabolites. A similar table should be generated for this compound once its structure and metabolites are identified.

Compound IDRetention Time (min)Precursor Ion (m/z) [M+H]⁺Major Fragment Ions (m/z)Proposed Biotransformation
Carbazeran8.5361.1605290.1186, 246.1291, 199.0863Parent
M17.2377.1554306.1135, 262.1240, 199.0863Oxidation (+16 Da)
M26.8393.1503322.1084, 278.1189, 199.0863Di-oxidation (+32 Da)

Data Analysis and Metabolite Identification

  • Extract Ion Chromatograms (EICs): Generate EICs for the expected m/z values of the parent compound and its potential oxidized metabolites (M+16, M+32, etc.).

  • Compare Sample and Control: Compare the chromatograms of the incubated sample with the negative control to identify peaks that are unique to the sample.

  • Analyze MS/MS Spectra: For the identified metabolite peaks, analyze the corresponding MS/MS fragmentation patterns. Look for characteristic fragment ions that are also present in the parent compound's spectrum, which confirms a structural relationship.

  • Propose Metabolite Structures: Based on the mass shift and the fragmentation pattern, propose the structure of the metabolite and the site of metabolism. For AO substrates, this is typically a hydroxylation at an electron-deficient carbon in a heterocyclic ring.

Visualizations

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Identification start Start: Prepare Incubation Mixture (Human Liver Cytosol + this compound) incubate Incubate at 37°C start->incubate quench Quench Reaction (Ice-cold Acetonitrile) incubate->quench centrifuge Protein Precipitation & Centrifugation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms data_acq Data Acquisition (Full Scan MS and ddMS/MS) lcms->data_acq peak_detection Peak Detection & Alignment data_acq->peak_detection metabolite_search Metabolite Search (Expected Mass Shifts) peak_detection->metabolite_search spectral_analysis MS/MS Spectral Analysis metabolite_search->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation end end structure_elucidation->end End: Identified Metabolites

Experimental workflow for this compound metabolite identification.

aldehyde_oxidase_pathway PF945863 This compound (Azaheterocycle) AO Aldehyde Oxidase (AO) + H2O PF945863->AO Metabolite1 Metabolite 1 (Mono-hydroxylated this compound) AO->Metabolite1 AO_M1 AO_M1 Metabolite1->AO_M1 Aldehyde Oxidase (AO) + H2O Metabolite2 Metabolite 2 (Di-hydroxylated this compound) AO_M1->Metabolite2

General metabolic pathway of this compound via Aldehyde Oxidase.

Troubleshooting & Optimization

Troubleshooting PF-945863 assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-945863 in experimental assays. Given that this compound is a known substrate for Aldehyde Oxidase (AO), this guidance focuses on troubleshooting variability in AO enzyme activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in assays?

This compound is a chemical compound known to be a substrate of Aldehyde Oxidase (AO). In a laboratory setting, it is primarily used in in vitro assays to study the activity and kinetics of AO, an important enzyme in drug metabolism. These assays are crucial for understanding the potential metabolic fate of new drug candidates.

Q2: What is the underlying principle of a typical this compound assay?

A typical assay involving this compound measures the catalytic activity of Aldehyde Oxidase. This is often achieved by incubating this compound with a source of AO, such as human liver cytosol, and monitoring the rate of its depletion or the formation of its metabolite over time. The detection is commonly performed using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Q3: My assay results show high variability between replicates. What are the common causes?

High variability in enzyme assays can stem from several factors. Common culprits include inconsistent pipetting, temperature fluctuations during the incubation period, and degradation of reagents, including the enzyme source or the substrate itself.[1] It is also crucial to ensure thorough mixing of all components in the reaction well.

Q4: I am observing lower than expected AO activity with this compound. What could be the reason?

Lower than expected enzyme activity can be due to several factors. The enzyme source (e.g., liver cytosol) may have lost activity due to improper storage or handling. It is also possible that the concentration of the substrate, this compound, is not optimal. Additionally, components in your sample or buffer, such as certain metal ions or chelating agents, could be inhibiting the enzyme.

Q5: Can the passage number of cells used to prepare the cytosol affect the assay?

While AO assays are typically performed with subcellular fractions like cytosol rather than whole cells, if you are preparing your own cytosol from cultured cells, the health and state of those cells are critical. Factors like high passage number can influence the expression and activity of metabolic enzymes.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during Aldehyde Oxidase assays using this compound.

Issue 1: High Background Signal or Non-specific Activity
  • Possible Cause: Contamination of reagents or interference from other enzymes in the cytosol preparation.

  • Recommended Solution:

    • Run a "no-enzyme" control (containing all components except the AO source) to determine the level of non-enzymatic degradation of this compound.

    • Use a specific inhibitor of Aldehyde Oxidase, such as menadione or hydralazine, to confirm that the observed activity is indeed from AO.[4][5] A significant decrease in substrate depletion in the presence of the inhibitor points to AO-specific activity.

    • Ensure all buffers and reagents are freshly prepared and free of contamination.

Issue 2: Inconsistent Results Across Different Experiments
  • Possible Cause: Variability in enzyme preparation, lot-to-lot variation of reagents, or inconsistent incubation conditions.

  • Recommended Solution:

    • Standardize the protocol for preparing the liver cytosol and, if possible, use a large, single batch for a series of experiments.

    • Always qualify new lots of reagents, including this compound, to ensure consistency.

    • Use a positive control substrate with known activity to monitor the performance of your assay system over time.

    • Ensure precise and consistent timing for all incubation steps.

Issue 3: Poor Standard Curve Linearity
  • Possible Cause: Inaccurate preparation of standard dilutions, improper choice of curve fitting model, or saturation of the detector at high concentrations.

  • Recommended Solution:

    • Carefully prepare serial dilutions of your analytical standards. Use calibrated pipettes and ensure thorough mixing at each step.[1]

    • Evaluate different regression models (e.g., linear, 4-parameter logistic) to find the best fit for your assay data.

    • If detector saturation is suspected, reduce the concentration range of your standards.

Data Presentation

Table 1: Example Intrinsic Clearance Data for Aldehyde Oxidase Substrates
CompoundIn Vitro SystemIntrinsic Clearance (CLint,app) (µL/min/mg protein)Reference
This compoundHuman Liver Cytosol15.8Fictitious Data for Illustration
CarbazeranHuman Liver Cytosol22.5[1]
PhthalazineHuman Liver Cytosol35.1[1]
ZaleplonHuman Liver Cytosol8.2[5]

Note: The data for this compound is illustrative. Researchers should determine the intrinsic clearance experimentally.

Table 2: Factors Contributing to Assay Variability and Recommended Solutions
Potential CauseRecommended Solution
Inconsistent PipettingCalibrate pipettes regularly; Use consistent pipetting technique; Avoid air bubbles.[1]
Temperature FluctuationsEnsure consistent temperature across the incubator and for all assay plates.
Reagent DegradationStore enzymes, substrates, and cofactors at the recommended temperatures; Prepare working solutions fresh.
Edge Effects on PlatesAvoid using the outer wells of the microplate for samples; Fill outer wells with media or buffer.[1]
Inconsistent Incubation TimesUse a multichannel pipette or automated liquid handler for simultaneous addition of reagents; Stagger plate processing to ensure consistent incubation times.

Experimental Protocols

Key Experiment: Determination of Intrinsic Clearance of this compound in Human Liver Cytosol

1. Objective: To measure the rate of metabolism of this compound by Aldehyde Oxidase in human liver cytosol and to calculate the intrinsic clearance (CLint).

2. Materials:

  • This compound
  • Pooled Human Liver Cytosol (commercially available or prepared in-house)
  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
  • Menadione (AO inhibitor)
  • Acetonitrile (for reaction termination)
  • Internal Standard (for LC-MS analysis)
  • 96-well plates
  • Incubator (37°C)
  • LC-MS/MS system

3. Methodology:

  • Preparation of Reagents:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare working solutions of this compound in the assay buffer.
  • Prepare a stock solution of menadione in a suitable solvent.
  • Prepare the reaction termination solution containing acetonitrile and the internal standard.
  • Assay Procedure:
  • Pre-warm the potassium phosphate buffer and the human liver cytosol to 37°C.
  • In a 96-well plate, add the potassium phosphate buffer.
  • For inhibitor control wells, add menadione to the desired final concentration.
  • Add the human liver cytosol to all wells except the "no-enzyme" controls.
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the this compound working solution to all wells.
  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of the cold acetonitrile solution containing the internal standard.
  • Sample Analysis:
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Analyze the samples to determine the concentration of this compound remaining at each time point.
  • Data Analysis:
  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the half-life (t½) as 0.693/k.
  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Mandatory Visualization

Aldehyde_Oxidase_Pathway cluster_0 Aldehyde Oxidase (AO) Catalysis cluster_1 Cellular Impact cluster_2 Alternative AO Substrate PF945863 This compound (N-heterocyclic substrate) Metabolite Oxidized Metabolite PF945863->Metabolite AO H2O H2O H2O->Metabolite O2 O2 H2O2 H2O2 O2->H2O2 ROS Reactive Oxygen Species (ROS) (e.g., H2O2) H2O2->ROS Redox Cellular Redox Stress ROS->Redox contributes to NADH NADH NAD NAD+ NADH->NAD AO Superoxide Superoxide (O2•−) Superoxide->ROS O2_alt O2 O2_alt->Superoxide

Caption: Aldehyde Oxidase metabolic pathway and its role in ROS generation.

Troubleshooting_Workflow Start Start: High Assay Variability Check_Pipetting Review Pipetting Technique and Calibration Start->Check_Pipetting Check_Temp Verify Incubator Temperature Uniformity Start->Check_Temp Check_Reagents Assess Reagent Stability (Enzyme, Substrate) Start->Check_Reagents Decision1 Variability Resolved? Check_Pipetting->Decision1 Check_Temp->Decision1 Check_Reagents->Decision1 Implement_Controls Implement Controls: No-Enzyme, Inhibitor Decision1->Implement_Controls No End_Success End: Assay Optimized Decision1->End_Success Yes Analyze_Controls Analyze Control Data Implement_Controls->Analyze_Controls Decision2 Issue Identified? Analyze_Controls->Decision2 Optimize_Protocol Optimize Assay Protocol: Concentrations, Incubation Time Decision2->Optimize_Protocol Yes End_Consult Contact Technical Support Decision2->End_Consult No Optimize_Protocol->End_Success

Caption: A logical workflow for troubleshooting high variability in this compound assays.

References

How to address underprediction of PF-945863 clearance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the potential underprediction of PF-945863 clearance in preclinical and in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Our in vitro studies with human liver fractions (microsomes, S9, or cytosol) are predicting a significantly lower clearance for this compound than what is observed in vivo. What are the potential reasons for this discrepancy?

A1: This is a well-documented challenge for substrates of aldehyde oxidase (AO), the primary enzyme responsible for this compound metabolism.[1][2][3][4] The underprediction of in vivo clearance from in vitro data for AO substrates can be attributed to several factors:

  • Species Differences in AO Activity: Preclinical species commonly used in drug development, such as rats and dogs, are poor predictors of human AO metabolism. Dogs lack active AO, and rodent AO exhibits different substrate specificity and activity levels compared to human AO.[1]

  • In Vitro System Instability: Aldehyde oxidase is a cytosolic enzyme that can be unstable and lose activity during the preparation and storage of liver fractions (cytosol, S9) and even during the course of an in vitro incubation.[3][5][6] This can lead to an underestimation of the true metabolic rate.

  • Suboptimal In Vitro Conditions: The conditions of the in vitro assay, such as cofactor concentrations and incubation times, may not accurately reflect the in vivo environment, leading to a lower observed metabolic rate.

  • Contribution of Extrahepatic Metabolism: While the liver is the primary site of AO activity, other tissues may contribute to the overall clearance of this compound. Standard in vitro liver-based assays will not account for this extrahepatic metabolism.[5][7]

  • Inappropriate Scaling Factors: The use of standard scaling factors for in vitro to in vivo extrapolation (IVIVE) that are not specifically tailored for AO substrates can lead to significant underprediction.[4][8]

Troubleshooting Steps:

  • Verify In Vitro System Activity: Use a well-characterized AO probe substrate (e.g., carbazeran, zaleplon) in parallel with this compound to confirm the activity of your human liver cytosol or S9 fractions.[5]

  • Consider Alternative In Vitro Systems: Explore the use of fresh or cryopreserved human hepatocytes, which may provide a more integrated metabolic system. However, be aware that AO activity can also decline in cultured hepatocytes.[7][9] Co-culture systems may offer improved maintenance of hepatocyte function.

  • Apply an Empirical Scaling Factor (ESF): Based on literature data for other AO substrates, consider applying an ESF to your in vitro intrinsic clearance values. Geometric mean fold errors for underprediction have been reported to be around 5.0-5.6 for human liver S9 and cytosol, and as high as 10.4 for human hepatocytes.[4]

  • Develop a Physiologically Based Pharmacokinetic (PBPK) Model: A PBPK model can integrate in vitro metabolism data with physiological parameters to provide a more mechanistic prediction of human pharmacokinetics and can help to investigate the impact of different clearance pathways.[5][8]

Q2: We are observing significant variability in this compound clearance across different lots of human liver cytosol. How can we address this?

A2: High inter-individual variability in AO expression and activity is a known phenomenon.[6][9] This can be due to genetic polymorphisms and other factors.

Troubleshooting Steps:

  • Use Pooled Human Liver Cytosol: To mitigate the impact of individual donor variability, it is recommended to use pooled human liver cytosol from a sufficient number of donors (e.g., >10).

  • Characterize Each Lot: If using single-donor fractions, it is crucial to characterize the AO activity of each lot with a probe substrate to understand the relative activity level.

  • Rank-Order Approach: Instead of relying on absolute clearance values, consider a rank-order approach. Compare the clearance of this compound to a set of known high, medium, and low clearance AO substrates to categorize your compound.[9][10]

Quantitative Data Summary

The following table summarizes published clearance data for this compound to provide a reference for expected values.

ParameterIn Vitro SystemPredicted Value (ml/min/kg)In Vivo Value (ml/min/kg)Reference
Unbound Intrinsic ClearancePooled Human Liver Cytosol/S938.8 - 44.635[1]

Note: The close agreement in this particular study may not be representative of all in vitro to in vivo correlations for AO substrates, and significant underprediction is a more general observation.[3][4]

Experimental Protocols

1. Metabolic Stability of this compound in Human Liver Cytosol

  • Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.

  • Materials:

    • This compound

    • Pooled human liver cytosol (e.g., from at least 10 donors)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NADPH (as a control for P450-mediated metabolism)

    • Positive control AO substrate (e.g., zaleplon)

    • Acetonitrile with internal standard for quenching

    • LC-MS/MS system

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Pre-warm the human liver cytosol and potassium phosphate buffer to 37°C.

    • In a 96-well plate, combine the buffer and cytosol.

    • Initiate the reaction by adding this compound to the final desired concentration (e.g., 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Include control incubations:

      • Without substrate (to assess cytosol stability)

      • Without cytosol (to assess chemical stability of this compound)

      • With NADPH (to assess any contribution from cytochrome P450 enzymes)

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

    • Calculate the rate of disappearance of this compound by plotting the natural log of the percentage remaining versus time. The slope of the linear portion of this plot is the rate constant (k).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]

Visualizations

experimental_workflow prep_pf Prepare this compound Stock Solution incubate Incubate at 37°C prep_pf->incubate prep_cytosol Prepare Pooled Human Liver Cytosol prep_cytosol->incubate prep_buffer Prepare Buffer and Controls prep_buffer->incubate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) incubate->timepoint quench Quench Reaction with Acetonitrile + IS timepoint->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate Rate Constant (k) and Intrinsic Clearance (CLint) lcms->calculate troubleshooting_flowchart start Underprediction of This compound Clearance Observed q1 Is the in vitro system's AO activity confirmed? start->q1 sol1 Troubleshoot In Vitro System: - Use AO probe substrate - Check cytosol lot/age - Use fresh preparations q1->sol1 No q2 Are you using an appropriate in vitro to in vivo extrapolation (IVIVE)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Refine IVIVE Strategy: - Apply an Empirical Scaling Factor (ESF) - Develop a PBPK model q2->sol2 No q3 Is extrahepatic metabolism a potential contributor? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Investigate Extrahepatic Metabolism: - Use S9 fractions from other tissues (e.g., intestine, lung, kidney) q3->sol3 Yes end Improved Clearance Prediction q3->end No a3_yes Yes a3_no No sol3->end

References

Technical Support Center: Improving In Vitro-In Vivo Correlation (IVIVC) for PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on establishing a reliable in vitro-in vivo correlation (IVIVC) for PF-945863.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in establishing an IVIVC for this compound?

A1: The primary challenges in developing a successful IVIVC for this compound stem from its intrinsic biopharmaceutical properties. This compound is known to be a low-clearance compound primarily metabolized by aldehyde oxidase (AO).[1][2][3][4] Key difficulties include:

  • Species Differences in Aldehyde Oxidase (AO) Activity: Significant variations in AO expression and activity exist between preclinical species (like rats and dogs) and humans, making direct extrapolation of clearance data challenging.[3][4]

  • Underprediction of In Vivo Clearance: In vitro systems, such as human liver S9 fractions and cytosol, often underpredict the in vivo clearance mediated by AO.[5][6]

  • Low Clearance Measurement: Accurately measuring low intrinsic clearance in vitro is experimentally difficult and can introduce significant variability into the data.[1][7]

  • Potential for Transporter-Mediated Disposition: The involvement of uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs), in the hepatic disposition of this compound can complicate the relationship between in vitro metabolism data and in vivo pharmacokinetics.[1][8][9]

  • Biopharmaceutics Classification System (BCS) Considerations: As a likely BCS Class II or IV compound (low solubility), the in vivo dissolution can be the rate-limiting step for absorption, which may not be fully captured by standard in vitro dissolution tests.[10][11]

Q2: Which in vitro systems are recommended for studying the metabolism of this compound?

A2: Given that this compound is primarily metabolized by aldehyde oxidase, the most appropriate in vitro systems are those that contain high levels of active AO. The recommended systems include:

  • Pooled Human Liver Cytosol: This is a primary source for AO activity.[3][4]

  • Pooled Human Liver S9 Fractions: This fraction contains both cytosolic and microsomal enzymes and is also a suitable system for studying AO-mediated metabolism.[3][4]

  • Cryopreserved Human Hepatocytes: While more complex, this system can provide a more integrated view of metabolism and transport. However, underprediction of AO-mediated clearance can still occur.[6]

It is important to note that species differences are significant; for instance, dogs have no AO expression, and rodents have low and variable expression compared to humans.[4] Therefore, human-derived systems are crucial for predictive studies.

Q3: How can the underprediction of in vivo clearance from in vitro data be addressed?

A3: Addressing the underprediction of in vivo clearance for AO substrates like this compound requires a multi-faceted approach:

  • Empirical Scaling Factors: One pragmatic approach is the use of empirical scaling factors derived from a set of known AO substrates to correct the in vitro intrinsic clearance values.[5][12]

  • Hepatocyte Relay Method: For low-clearance compounds, the hepatocyte relay method can extend the incubation time, allowing for a more accurate determination of intrinsic clearance.[1]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate in vitro metabolism and transporter data with system-level physiological information to provide a more holistic prediction of in vivo pharmacokinetics.

  • Improved In Vitro Systems: The use of novel in vitro models, such as co-cultures of hepatocytes, may better maintain enzyme activity over longer incubation periods, leading to more accurate clearance predictions.[1]

Troubleshooting Guides

Issue 1: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption

Symptoms:

  • A lack of a clear relationship between the in vitro dissolution rate and the in vivo absorption profile (e.g., Cmax, AUC).

  • High variability in in vivo absorption that is not explained by in vitro dissolution data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Dissolution Media The in vitro dissolution medium may not adequately mimic the in vivo conditions of the gastrointestinal tract. This compound's solubility is likely pH-dependent and may be influenced by bile salts. Develop biorelevant dissolution media that include physiological concentrations of surfactants (e.g., sodium lauryl sulfate) or bile salts (e.g., FaSSIF, FeSSIF).[10]
BCS Class II/IV Characteristics As a likely low-solubility compound (BCS Class II or IV), in vivo dissolution is the rate-limiting step for absorption.[10][11] Standard dissolution apparatus may not provide sufficient discrimination. Consider using alternative dissolution apparatuses or methodologies that can better simulate in vivo hydrodynamics.
Formulation Effects Excipients in the formulation can significantly impact in vivo solubilization and absorption.[10] Ensure that the in vitro dissolution method is sensitive to changes in formulation that are known to affect in vivo performance.
Issue 2: In Vitro Intrinsic Clearance Fails to Predict In Vivo Hepatic Clearance

Symptoms:

  • The scaled in vitro intrinsic clearance (CLint) from human liver cytosol or S9 fractions significantly underpredicts the observed in vivo hepatic clearance.

  • Large discrepancies between predicted and observed pharmacokinetic parameters (e.g., half-life, AUC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Aldehyde Oxidase Instability AO can lose activity during tissue collection, preservation, and over the course of long in vitro incubations.[4] Minimize incubation times where possible and ensure the use of fresh, high-quality subcellular fractions. Consider using protein-normalized activity factors to compare between different in vitro systems.[13]
Contribution of Extrahepatic Metabolism While the liver is the primary site of AO activity, extrahepatic metabolism may contribute to the overall clearance.[2] Evaluate the potential for metabolism in other tissues, such as the intestine or lungs, if data suggests a significant discrepancy.
Role of Hepatic Uptake Transporters If the hepatic uptake of this compound is mediated by transporters (e.g., OATPs), this can be the rate-limiting step for its clearance.[8][9] In this case, in vitro metabolism data alone will not be sufficient to predict in vivo clearance. Conduct experiments to identify if this compound is a substrate of hepatic uptake transporters.
Low Compound Turnover For low-clearance compounds, the amount of metabolite formed during a typical incubation may be below the limit of quantification.[7] The hepatocyte relay method can be employed to increase the effective incubation time and improve the accuracy of the clearance measurement.[1]

Quantitative Data Summary

Parameter In Vitro System Reported Value Reference
Predicted In Vitro Intrinsic Clearance (CL'int,AO)Not Specified38.8–44.6 ml/min/kg[2]
Actual In Vitro Intrinsic ClearanceNot Specified35 ml/min/kg[2]
In Vivo Unbound Intrinsic ClearanceCalculated73.1[5]
Scaled Unbound Intrinsic ClearanceHuman Liver Cytosol & S9Assay Dependent[3][4]

Experimental Protocols

Protocol 1: Determination of In Vitro Intrinsic Clearance in Human Liver S9 Fractions
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver S9 fractions on ice.

    • Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a solution of the necessary cofactor for aldehyde oxidase (e.g., menadione).

  • Incubation:

    • Pre-warm the S9 fractions and buffer to 37°C.

    • In a microcentrifuge tube, combine the S9 fraction, buffer, and this compound solution to the desired final concentrations.

    • Initiate the reaction by adding the cofactor solution.

    • Incubate at 37°C in a shaking water bath.

  • Time Points and Quenching:

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant for the disappearance of the parent compound (this compound) using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / [protein concentration in mg/mL]) * 1000

Protocol 2: Biorelevant Dissolution Testing
  • Preparation of Dissolution Media:

    • Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) media according to published recipes. These media contain bile salts and lecithin to mimic the composition of human intestinal fluid.

  • Dissolution Apparatus:

    • Use a USP Apparatus 2 (paddle) or Apparatus 4 (flow-through cell) for the dissolution testing.

  • Experimental Conditions:

    • Set the temperature of the dissolution medium to 37°C.

    • Use a paddle speed of 50-75 RPM for Apparatus 2.

    • Introduce the this compound dosage form into the dissolution vessel.

  • Sampling:

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples immediately using a suitable filter that does not bind the drug.

  • Sample Analysis:

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Plot the percentage of drug dissolved versus time to generate the dissolution profile.

    • Compare the dissolution profiles in different biorelevant media to understand the potential impact of food on the dissolution of this compound.

Visualizations

IVIVC_Troubleshooting_Workflow cluster_Symptoms Observed Problem cluster_Investigation Initial Investigation cluster_Dissolution_Troubleshooting Dissolution-Related Issues cluster_Metabolism_Troubleshooting Metabolism-Related Issues cluster_Solutions Potential Solutions Poor_IVIVC Poor In Vitro-In Vivo Correlation Is_Dissolution_Limiting Is Dissolution the Rate-Limiting Step? Poor_IVIVC->Is_Dissolution_Limiting Is_Metabolism_Prediction_Accurate Is In Vitro Clearance Predictive? Poor_IVIVC->Is_Metabolism_Prediction_Accurate Biorelevant_Media Use Biorelevant Media (FaSSIF, FeSSIF) Is_Dissolution_Limiting->Biorelevant_Media Yes Formulation_Effects Assess Formulation Excipient Effects Is_Dissolution_Limiting->Formulation_Effects Yes BCS_Considerations Consider BCS Class II/IV Implications Is_Dissolution_Limiting->BCS_Considerations Yes AO_Instability Address Aldehyde Oxidase Instability Is_Metabolism_Prediction_Accurate->AO_Instability No Extrahepatic_Metabolism Investigate Extrahepatic Metabolism Is_Metabolism_Prediction_Accurate->Extrahepatic_Metabolism No Transporter_Involvement Evaluate Transporter-Mediated Uptake Is_Metabolism_Prediction_Accurate->Transporter_Involvement No Low_Clearance_Assay Use Hepatocyte Relay for Low Clearance Is_Metabolism_Prediction_Accurate->Low_Clearance_Assay No Improved_IVIVC Improved IVIVC Biorelevant_Media->Improved_IVIVC Formulation_Effects->Improved_IVIVC BCS_Considerations->Improved_IVIVC AO_Instability->Improved_IVIVC Extrahepatic_Metabolism->Improved_IVIVC Transporter_Involvement->Improved_IVIVC Low_Clearance_Assay->Improved_IVIVC

Caption: Troubleshooting workflow for poor IVIVC of this compound.

Hepatic_Clearance_Pathway cluster_Blood Sinusoidal Blood cluster_Hepatocyte Hepatocyte PF945863_Blood This compound (Unbound) PF945863_Hepatocyte This compound PF945863_Blood->PF945863_Hepatocyte Hepatic Uptake (e.g., OATP) PF945863_Hepatocyte->PF945863_Blood Efflux Metabolite Metabolite PF945863_Hepatocyte->Metabolite Metabolism (Aldehyde Oxidase) cluster_Blood cluster_Blood Metabolite->cluster_Blood Efflux to Blood/Bile

Caption: Factors influencing the hepatic clearance of this compound.

References

PF-945863 stability issues in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental use of PF-945863, with a focus on addressing its metabolic stability in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is predominantly cleared by Aldehyde Oxidase (AO).[1][2][3] This enzyme catalyzes the oxidation of the molecule at two potential sites, with a slight preference for "Site 2" based on the stability of the tetrahedral intermediate.[1]

Q2: Why do my in vitro assays consistently underpredict the in vivo clearance of this compound?

A2: This is a known challenge with this compound and other AO substrates.[3] In vitro systems, such as human liver cytosol and S9 fractions, often underestimate in vivo clearance.[2][3] Several factors contribute to this discrepancy, including the high variability of AO content and activity in human liver preparations and the instability of the enzyme's activity during in vitro incubations.[4][5]

Q3: What are the known sites of metabolism on the this compound molecule?

A3: There are two potential sites of oxidation on this compound.[1] While both sites can be metabolized, calculations of the tetrahedral intermediate stability suggest a slight energetic preference for metabolism at Site 2.[1]

Troubleshooting Guide for In Vitro Metabolism Assays

Q4: My clearance results for this compound are highly variable between experiments. What are the potential causes?

A4: High variability in clearance results for this compound can stem from several sources:

  • Inconsistent AO Activity: Aldehyde Oxidase activity can be highly variable across different lots of human liver cytosol (HLC) or S9 fractions.[4]

  • Enzyme Instability: AO activity can degrade during the course of an experiment, especially in the presence of the substrate.[4][5] The rate of degradation can be up to 10 times higher with the substrate present compared to pre-incubation without it.[4][5]

  • Assay Conditions: Minor variations in incubation time, temperature, or protein concentration can significantly impact results.

Q5: How can I improve the predictive accuracy of my in vitro clearance assays for this compound?

A5: To improve the in vitro-in vivo correlation (IVIVC), consider the following:

  • Use of Empirical Scaling Factors: Applying a geometric mean fold error as a scaling factor can improve the accuracy of clearance predictions.[3]

  • Alternative In Vitro Systems: While challenging, using cryopreserved human hepatocytes may offer a more physiologically relevant system for assessing AO-mediated metabolism.[2]

  • Careful Control of Assay Conditions: Maintain consistent protein concentrations and incubation times. Be aware that AO activity can be unstable over longer incubation periods.[4]

Q6: I am observing low turnover of this compound in my human liver microsomal stability assay. Is this expected?

A6: Yes, this is an expected outcome. Standard microsomal stability assays are often not suitable for predicting the clearance of compounds primarily metabolized by cytosolic enzymes like Aldehyde Oxidase.[6] For low-clearance compounds like this compound, you will likely see little to no turnover in a microsomal assay.[6] It is crucial to use cytosolic fractions (S9 or cytosol) to observe AO-mediated metabolism.

Quantitative Data Summary

Table 1: In Vitro vs. In Vivo Clearance of this compound

ParameterValue (ml/min/kg)In Vitro SystemSource
Predicted In Vitro Clearance38.8 - 44.6Not Specified[1]
Actual In Vivo Clearance35Human[1]

Experimental Protocols

Key Experiment: In Vitro Metabolic Stability in Human Liver Cytosol

This protocol provides a general framework for assessing the metabolic stability of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Thaw pooled human liver cytosol on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the NADPH regenerating system and human liver cytosol to 37°C.

    • In a microcentrifuge tube, combine the buffer, human liver cytosol (final protein concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

  • Time Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) from the half-life.

Visualizations

PF945863_Metabolism PF945863 This compound AO Aldehyde Oxidase (AO) PF945863->AO Metabolite1 Oxidized Metabolite (Site 1) AO->Metabolite1 Oxidation Metabolite2 Oxidized Metabolite (Site 2) (Slightly Preferred) AO->Metabolite2 Oxidation

Caption: Metabolic pathway of this compound via Aldehyde Oxidase.

Troubleshooting_Workflow Start Inconsistent In Vitro Clearance Results CheckSystem Verify Correct In Vitro System (Cytosol/S9, not Microsomes) Start->CheckSystem CheckReagents Assess Lot-to-Lot Variability of Liver Fractions CheckSystem->CheckReagents CheckEnzymeStability Evaluate AO Stability Over Incubation Time CheckReagents->CheckEnzymeStability CheckAssayConditions Confirm Consistency of Protein Conc. and Temp. CheckEnzymeStability->CheckAssayConditions ImplementScaling Apply Empirical Scaling Factor to Improve IVIVC CheckAssayConditions->ImplementScaling

References

Technical Support Center: Analysis of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-945863. The information focuses on mitigating matrix effects during bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In the context of LC-MS/MS analysis, the "matrix" refers to all components within a biological sample (e.g., plasma, serum, tissue homogenate) other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and endogenous metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1]

Q2: What are the primary causes of ion suppression or enhancement when analyzing this compound?

A2: Ion suppression is the more common phenomenon and can arise from several factors during the analysis of this compound:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ion source, which reduces the ionization efficiency of the target analyte.

  • Alteration of Droplet Properties: In electrospray ionization (ESI), which is commonly used for small molecule analysis, matrix components can change the surface tension and viscosity of the droplets. This affects the efficiency of solvent evaporation and the release of ions, ultimately impacting the signal intensity.

  • Ion Neutralization: Basic compounds present in the matrix can neutralize the protonated this compound ions, rendering them undetectable by the mass spectrometer.

Ion enhancement is less frequent but can occur when co-eluting compounds improve the ionization efficiency of this compound.

Q3: How can I detect and quantify matrix effects for this compound analysis?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. A significant difference in the peak area indicates the presence of matrix effects. The matrix factor (MF) can be calculated to quantify this effect. A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective tool to compensate for matrix effects, as it will be affected in the same way as the analyte.[2]

Q4: Since this compound is a substrate of aldehyde oxidase (AO), are there any specific matrix components I should be concerned about?

A4: Yes, since this compound is metabolized by aldehyde oxidase, which is a cytosolic enzyme, your analysis may be performed in liver cytosol or S9 fractions.[3] These matrices are rich in proteins and other endogenous small molecules that can cause significant matrix effects.[3] Additionally, metabolites of this compound, also formed by AO, could potentially interfere with the analysis of the parent compound if they are not chromatographically resolved.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column degradation.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Use a column with end-capping to minimize silanol interactions.- Replace the analytical column.
High Variability in this compound Signal Intensity - Inconsistent sample preparation.- Significant matrix effects.- Instrument instability.- Automate sample preparation steps where possible to improve consistency.- Optimize the sample cleanup procedure to remove more interfering matrix components.- Utilize a stable isotope-labeled internal standard for this compound.- Perform system suitability tests to ensure instrument performance.
Low Recovery of this compound - Inefficient extraction from the biological matrix.- Adsorption of the analyte to labware.- Analyte instability during sample processing.- Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[5]- Use low-binding microplates and vials.- Assess the stability of this compound under the conditions used for sample preparation (e.g., temperature, pH).[6]
Interference Peaks Co-eluting with this compound - Endogenous matrix components.- Metabolites of this compound.- Contaminants from reagents or labware.- Optimize the chromatographic gradient to improve the separation of this compound from interfering peaks.- Employ a more selective sample preparation method like solid-phase extraction (SPE).[5]- Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Human Plasma using Protein Precipitation

This protocol provides a general procedure for the extraction of this compound from human plasma. Optimization may be required based on specific experimental conditions.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

  • Acetonitrile (HPLC grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to ensure complete dissolution.

  • Inject an aliquot into the LC-MS/MS system for analysis.

Protocol 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

The following are suggested starting parameters for the development of an LC-MS/MS method for this compound, based on methods for similar small molecules.[7]

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Note: Specific MRM transitions and collision energies for this compound and its SIL-IS would need to be optimized experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition and Processing detection->data

Caption: Experimental workflow for this compound analysis.

matrix_effects_logic start Biological Sample (e.g., Plasma) extraction Sample Preparation (e.g., Protein Precipitation) start->extraction extract Sample Extract (this compound + Matrix Components) extraction->extract ionization Electrospray Ionization (ESI) extract->ionization suppression Ion Suppression ionization->suppression enhancement Ion Enhancement ionization->enhancement result Inaccurate Quantification suppression->result enhancement->result

Caption: Logic diagram of matrix effects in LC-MS/MS.

References

How to minimize non-specific binding of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-945863. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a small molecule that has been investigated in drug metabolism studies. It is known to be a substrate for aldehyde oxidase (AO), a cytosolic enzyme involved in the metabolism of various xenobiotics.[1][2][3] The flexible nature of the AO active site allows it to bind a diverse range of substrates, including larger molecules like this compound.[1]

Q2: What are the common causes of non-specific binding in assays using small molecules like this compound?

Non-specific binding of small molecules in experimental assays can stem from several factors:

  • Hydrophobic Interactions: Compounds can non-specifically adhere to plasticware, membranes, and proteins in the assay.

  • High Compound Concentration: Using concentrations significantly above the intended biological range can lead to off-target binding.

  • Assay Buffer Composition: The type and concentration of detergents and blocking agents can greatly influence non-specific interactions.[4]

  • Protein Aggregation: High concentrations of proteins or the small molecule itself can lead to the formation of aggregates that trap the compound.[4]

  • Cellular Factors: In cell-based assays, factors like high protein content in the media or efflux pumps can affect compound availability and binding.[4]

Q3: How can I determine if the observed effects in my experiment are due to on-target activity of this compound versus non-specific binding?

To validate that the observed biological effect is specific to this compound's intended target, consider the following control experiments:

  • Use of a Negative Control: Include a structurally similar but inactive compound to see if it produces the same effect.

  • Orthogonal Assays: Confirm your findings using a different experimental approach that measures a different aspect of the same biological pathway.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target using techniques like Cellular Thermal Shift Assay (CETSA).[5]

  • Dose-Response Curve Analysis: A specific interaction should yield a sigmoidal dose-response curve, whereas non-specific binding may result in a steep, non-sigmoidal curve.

Troubleshooting Guides

This section provides troubleshooting guidance for common experimental assays where non-specific binding of this compound may be a concern.

Issue 1: High Background in Biochemical Assays (e.g., Kinase Assays)

High background signal can mask the true activity of your compound.

start High Background Signal q1 Is the issue present in no-enzyme controls? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Compound may be autofluorescent or interfering with detection. Perform counter-screens. a1_yes->sol1 q2 Are you using an appropriate blocking agent? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the compound concentration optimized? a2_yes->q3 sol2 Incorporate or optimize blocking agents (e.g., BSA, Casein). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the final DMSO concentration consistent across all wells? a3_yes->q4 sol3 Perform a dose-response experiment to find the optimal concentration. a3_no->sol3 sol4 Ensure final DMSO concentration is low (<1%) and uniform. q4->sol4

Caption: Troubleshooting high background in biochemical assays.

  • Optimize Blocking Agents: Insufficient blocking can lead to high background.[6][7] The choice of blocking agent can be critical.

Blocking AgentRecommended ConcentrationAssay Type Suitability
Bovine Serum Albumin (BSA)0.1 - 2% (w/v)General biochemical, ELISA, Western Blot
Casein1 - 5% (w/v)ELISA, Western Blot[8]
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01 - 0.1% (v/v)General biochemical, ELISA, Western Blot
  • Protocol: Optimizing Blocking Agent Concentration

    • Prepare a series of assay buffers containing different concentrations of the chosen blocking agent (e.g., 0.1%, 0.5%, 1%, and 2% BSA).

    • Set up your assay with control wells (no enzyme, no substrate) and experimental wells.

    • Run the assay in parallel using the different blocking buffers.

    • Measure the signal in all wells.

    • Select the blocking agent concentration that provides the lowest background signal without significantly affecting the specific signal.

  • Vary Compound Concentration: High concentrations of this compound may lead to non-specific interactions. Perform a dose-response curve to determine the optimal concentration range.

Issue 2: High Background or Off-Target Effects in Cell-Based Assays

Cellular environments are complex, and non-specific binding can be influenced by multiple factors.

start High Background/Off-Target Effects in Cell-Based Assays q1 Have you optimized the serum concentration in your media? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the incubation time with this compound optimized? a1_yes->q2 sol1 Reduce serum concentration or use serum-free media if possible. Wash cells before adding the compound. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Could cellular efflux be an issue? a2_yes->q3 sol2 Test a range of incubation times to find the optimal window. a2_no->sol2 sol3 Consider co-incubation with an efflux pump inhibitor (e.g., verapamil). q3->sol3 q4 Have you confirmed on-target engagement? q3->q4 sol4 Perform a target engagement assay like CETSA. q4->sol4

Caption: Troubleshooting non-specific effects in cell-based assays.

  • Reduce Serum Concentration: Serum proteins can non-specifically bind to small molecules, reducing their effective concentration and potentially increasing background.

    • Protocol: Serum Optimization

      • Culture cells in media containing a range of serum concentrations (e.g., 10%, 5%, 2%, 1%, and 0.5%).

      • Ensure cell viability is not compromised at lower serum levels.

      • Perform your assay with this compound at each serum concentration.

      • Wash cells with serum-free media before adding this compound in the desired assay media.[4]

      • Select the lowest serum concentration that maintains cell health and provides the best signal-to-noise ratio.

  • Control for Autofluorescence: Phenol red in cell culture media can contribute to autofluorescence.

    • Recommendation: Use phenol red-free media for fluorescence-based assays to reduce background.[9]

  • Plate Selection: For fluorescence-based assays, use black-walled, clear-bottom plates to minimize background and prevent crosstalk between wells.[9]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the direct binding of this compound to its intracellular target.

Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound at the desired concentration.

    • Incubate for a sufficient time to allow compound entry and binding.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Detection:

    • Analyze the amount of soluble target protein in each supernatant using a method like Western Blot or ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western Blot) or signal (for ELISA) for each temperature point.

    • Plot the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

cluster_0 Cell Treatment cluster_1 Heating & Lysis cluster_2 Detection & Analysis a Treat cells with Vehicle or this compound b Heat aliquots to a temperature gradient a->b c Lyse cells and separate soluble proteins b->c d Detect soluble target protein (e.g., Western Blot) c->d e Plot melting curves and compare d->e

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Technical Support Center: Navigating Species-Specific Metabolism of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the complexities associated with the metabolism of PF-945863, particularly focusing on the challenges arising from species differences.

Frequently Asked Questions (FAQs)

Q1: We are observing significant discrepancies between our in vitro human hepatocyte metabolism data and the in vivo pharmacokinetic profile of this compound. What could be the primary reason for this?

A1: This is a common challenge encountered with this compound and is primarily attributed to its metabolism by Aldehyde Oxidase (AO). In vitro systems, such as human liver cytosol and S9 fractions, are known to underpredict the in vivo clearance of AO substrates.[1][2] This underprediction can be due to several factors, including the instability of the AO enzyme during in vitro incubations and the contribution of extrahepatic metabolism that is not fully captured by liver-based in vitro models.[3][4]

Q2: Which preclinical animal models are most suitable for studying the metabolism of this compound to reflect human pharmacokinetics?

A2: Standard preclinical species like rats and dogs are generally poor models for predicting human clearance of AO substrates due to significant differences in the expression and activity of aldehyde oxidase.[2][5] Monkeys and guinea pigs have been suggested as potentially more predictive models for human AO-mediated metabolism.[1] When selecting a species, it is crucial to perform preliminary cross-species comparisons of AO activity using a known AO substrate.

Q3: Our metabolite profiling of this compound in human liver microsomes shows two major metabolites. Is this expected?

A3: Yes, this is consistent with existing data. This compound has two potential sites for oxidation.[1] While one site may be slightly preferred, the energy difference between the two potential metabolic sites is minimal, often resulting in the formation of both metabolites.[1]

Q4: We are observing high inter-individual variability in the metabolic rate of this compound in our pooled human liver cytosol experiments. What could be the cause?

A4: High variability in human AO activity in cytosol has been well-documented.[1] This can be attributed to genetic polymorphisms and other factors influencing enzyme expression and activity. To mitigate this, it is recommended to use a larger pool of human liver cytosol from diverse donors or to characterize the AO activity of the specific lot being used with a probe substrate.

Troubleshooting Guides

Issue 1: Underprediction of in vivo clearance from in vitro data.
  • Symptom: Your in vitro intrinsic clearance (CLint) values from human liver S9 or cytosol assays are significantly lower than the observed in vivo clearance.

  • Possible Cause: This is a known issue for compounds predominantly cleared by aldehyde oxidase, such as this compound.[1][2] The discrepancy arises from the inherent limitations of current in vitro systems in fully recapitulating in vivo AO activity and potential extrahepatic clearance.[3][4]

  • Troubleshooting Steps:

    • Verify Enzyme Activity: Ensure the enzymatic activity of your liver fractions is optimal. Use a known AO substrate as a positive control in your assays.

    • Consider Empirical Scaling Factors: Recent studies suggest the use of empirical scaling factors to improve the prediction of in vivo AO clearance from in vitro data.

    • Alternative In Vitro Models: Explore the use of more complex models like 3D hepatocyte cultures (e.g., spheroids) or co-culture systems that may better maintain AO activity over longer incubation times.[3]

    • Investigate Extrahepatic Metabolism: Conduct metabolism studies using S9 fractions from other tissues known to have AO activity, such as the kidney, lung, and intestine, although their contribution is generally considered minor compared to the liver.[3]

Issue 2: Inconsistent metabolite ratios between preclinical species and humans.
  • Symptom: The relative abundance of the two major oxidative metabolites of this compound differs significantly between your selected animal model and human-derived test systems.

  • Possible Cause: Species differences in the substrate-binding pocket of aldehyde oxidase can lead to altered regioselectivity of metabolism.

  • Troubleshooting Steps:

    • Cross-Species Metabolite Profiling: Perform a detailed metabolite identification and profiling study across multiple species (e.g., rat, dog, monkey, guinea pig, human) using liver cytosol or S9 fractions. This will help in selecting the species that most closely mimics the human metabolic profile.

    • Use of Recombinant Enzymes: Employ recombinant human AO to confirm the metabolite profile in the absence of other metabolizing enzymes.

    • Consider Interspecies Differences in Other Enzymes: While AO is the primary enzyme, rule out contributions from other enzyme systems like cytochrome P450s (CYPs) that might differ across species and contribute to minor metabolic pathways.

Data Presentation

Table 1: In Vitro vs. In Vivo Clearance of this compound

ParameterIn Vitro Predicted Value (ml/min/kg)Actual In Vivo Value (ml/min/kg)
Unbound Intrinsic Clearance 38.8–44.635

Data sourced from computational and in vitro studies.[1]

Experimental Protocols

Protocol 1: Determination of In Vitro Intrinsic Clearance in Human Liver Cytosol
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pooled human liver cytosol (final protein concentration 0.5-1 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and this compound (final concentration typically 1 µM).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the appropriate co-factor for aldehyde oxidase (no NADPH required).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * 1000) / [protein concentration (mg/mL)]

Protocol 2: Cross-Species Metabolite Profiling in Liver S9 Fractions
  • Incubation:

    • Prepare incubation mixtures containing liver S9 fractions from different species (e.g., human, monkey, rat, dog) at a final protein concentration of 1 mg/mL in phosphate buffer (pH 7.4).

    • Add this compound at a final concentration of 10 µM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH for CYP-mediated metabolism and run a parallel incubation without NADPH to assess AO-mediated metabolism.

  • Termination and Extraction:

    • After a defined incubation period (e.g., 60 minutes), terminate the reaction with two volumes of ice-cold methanol.

    • Centrifuge the samples to precipitate proteins.

  • Analysis:

    • Analyze the supernatant using high-resolution LC-MS/MS to identify and relatively quantify the metabolites formed in each species.

  • Comparison:

    • Compare the metabolite profiles across the different species to identify the one that most closely resembles the human profile.

Visualizations

cluster_workflow Troubleshooting Workflow: In Vitro/In Vivo Discrepancy Start Discrepancy Observed: In Vitro Clearance << In Vivo Clearance Check_AO Is the compound an Aldehyde Oxidase (AO) substrate? Start->Check_AO Yes_AO High Likelihood of In Vitro Underprediction Check_AO->Yes_AO Yes No_AO Investigate Other Clearance Mechanisms (e.g., other non-CYP enzymes, transporters) Check_AO->No_AO No Action Refine Prediction: - Use Empirical Scaling Factors - Explore Advanced In Vitro Models - Assess Extrahepatic Metabolism Yes_AO->Action

Caption: Troubleshooting logic for addressing discrepancies between in vitro and in vivo clearance.

cluster_species Metabolism Across Species PF945863 This compound Human Human (High AO Activity) PF945863->Human Aldehyde Oxidase Monkey Monkey (Moderate-High AO Activity) PF945863->Monkey Aldehyde Oxidase Rat_Dog Rat / Dog (Low/Absent AO Activity) PF945863->Rat_Dog Minimal Metabolism via AO Metabolite1 Oxidative Metabolite 1 Human->Metabolite1 Metabolite2 Oxidative Metabolite 2 Human->Metabolite2 Monkey->Metabolite1 Monkey->Metabolite2

Caption: Species differences in the Aldehyde Oxidase-mediated metabolism of this compound.

References

Technical Support Center: Refinement of PF-945863 PBPK Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Physiologically Based Pharmacokinetic (PBPK) models for PF-945863.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the development and refinement of this compound PBPK models, with a focus on challenges related to its metabolism by Aldehyde Oxidase (AO).

Q1: My PBPK model is significantly underpredicting the clearance of this compound. What are the likely causes and how can I address this?

A1: Underprediction of clearance is a common challenge for drugs primarily metabolized by Aldehyde Oxidase (AO), such as this compound. Several factors can contribute to this discrepancy:

  • In Vitro to In Vivo Extrapolation (IVIVE) Issues: Standard IVIVE methods often underestimate the in vivo clearance of AO substrates.[1][2] This can be due to the instability of the enzyme in in vitro systems or differences between in vitro and in vivo substrate inhibition.[1]

  • Species Differences: Allometric scaling from preclinical species is often inaccurate for predicting human clearance of AO-metabolized drugs.[1]

  • Model Input Parameters: Inaccurate input parameters for AO abundance and activity in various tissues can lead to underprediction.

Troubleshooting Steps:

  • Re-evaluate In Vitro Data: Critically assess the quality and methodology of the in vitro studies used to determine intrinsic clearance. Consider potential enzyme instability during the experiments.[1]

  • Apply Empirical Scaling Factors: To correct for the underprediction from IVIVE, consider applying an empirical scaling factor to the in vitro intrinsic clearance value. This factor can be derived from a set of known AO substrates.[2]

  • Refine System Parameters: Ensure the physiological parameters in your model, particularly those related to the liver and other tissues with AO activity, are appropriate for the study population.

  • Sensitivity Analysis: Conduct a sensitivity analysis to identify which model parameters have the most significant impact on the predicted clearance. This will help focus refinement efforts on the most critical inputs.

Q2: How can I improve the prediction of drug-drug interactions (DDIs) involving this compound and AO?

A2: Predicting DDIs for AO-metabolized drugs can be challenging due to a lack of well-established in vitro models and clinical data for AO inhibitors.

Troubleshooting Steps:

  • Verify the Fraction Metabolized by AO (fm,AO): Accurately determining the contribution of AO to the overall metabolism of this compound is crucial. This can be indirectly verified by conducting DDI studies with inhibitors of other metabolic pathways (e.g., CYP enzymes) and comparing the predicted versus observed changes in exposure.[3]

  • Utilize a Mechanistic Static Model: Before building a full PBPK model, a static mechanistic model can help assess the potential for DDIs and identify key parameters.

  • Incorporate Mechanistic Understanding: The PBPK model should include a mechanistic representation of AO inhibition (e.g., competitive, non-competitive, time-dependent).

Q3: My model is not accurately predicting the tissue distribution of this compound. What should I investigate?

A3: Inaccurate prediction of tissue distribution can stem from several factors:

  • Tissue Partition Coefficients (Kp values): The algorithms used to predict Kp values may not be well-suited for the physicochemical properties of this compound.

  • Active Transport: The involvement of transporters in the distribution of this compound may not be fully captured in the model.

  • Plasma Protein Binding: Inaccurate values for the fraction unbound in plasma (fu) can significantly impact tissue distribution predictions.

Troubleshooting Steps:

  • Review Kp Prediction Methods: Compare the Kp values predicted by different algorithms and consider using experimentally determined values if available.

  • Investigate Transporter Involvement: Conduct in vitro studies to identify any potential transporters involved in the uptake or efflux of this compound in key tissues.

  • Verify Plasma Protein Binding: Ensure the fu value used in the model is accurate and consider its potential concentration-dependence.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, which can be used as input parameters or for model verification.

Table 1: In Vitro and In Vivo Clearance of this compound

ParameterValueUnitSource
In Vitro Intrinsic Clearance (predicted)38.8 - 44.6mL/min/kg[1]
In Vitro Intrinsic Clearance (actual)35mL/min/kg[1]

Experimental Protocols

Protocol 1: Determination of In Vitro Intrinsic Clearance in Human Liver Cytosol

This protocol outlines a general procedure for determining the in vitro intrinsic clearance (CLint) of this compound in human liver cytosol, a key input for PBPK models.

Materials:

  • This compound

  • Pooled human liver cytosol

  • NADPH regenerating system (or appropriate cofactor for AO)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare incubation mixtures containing human liver cytosol, phosphate buffer, and this compound at various concentrations.

  • Pre-incubate the mixtures at 37°C for a short period to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, collect aliquots of the incubation mixture and immediately add them to the quenching solution to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Calculate the rate of disappearance of this compound at each concentration.

  • Determine the Michaelis-Menten kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.

  • Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.

Visualizations

The following diagrams illustrate key concepts and workflows related to the refinement of this compound PBPK models.

PBPK_Refinement_Workflow cluster_0 Initial Model Development cluster_1 Model Verification cluster_2 Model Refinement Initial Model Initial Model Comparison Comparison Initial Model->Comparison In Vitro Data In Vitro Data In Vitro Data->Initial Model System Parameters System Parameters System Parameters->Initial Model Clinical Data Clinical Data Clinical Data->Comparison Refined Model Refined Model Comparison->Refined Model Good Agreement Sensitivity Analysis Sensitivity Analysis Comparison->Sensitivity Analysis Discrepancy Parameter Optimization Parameter Optimization Sensitivity Analysis->Parameter Optimization Parameter Optimization->Refined Model

Caption: Iterative workflow for PBPK model refinement.

IVIVE_Challenges_AO cluster_challenges Challenges for AO Substrates In Vitro Systems Human Liver Cytosol/ S9 Fractions Underprediction Underprediction of Clearance In Vitro Systems->Underprediction Leads to In Vivo Human Human In Vivo Underprediction->In Vivo Human Poor Correlation Enzyme Instability Enzyme Instability Enzyme Instability->Underprediction Species Differences Species Differences Species Differences->Underprediction

Caption: Challenges in IVIVE for AO substrates.

References

Validation & Comparative

Validating an Analytical Method for PF-945863: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantitative determination of PF-945863, a potent Smoothened (SMO) inhibitor, in biological matrices. The information presented is based on established analytical practices and data from a validated LC-ESI-MS/MS method for the closely related compound, Glasdegib (PF-04449913). This guide is intended to serve as a practical resource for researchers developing and validating similar analytical methods for small molecule inhibitors.

Performance Comparison of Analytical Methods

The selection of an analytical method is critical for obtaining reliable and reproducible data in drug development. While various techniques can be employed, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is commonly used for the quantification of small molecules like this compound. The following table summarizes typical performance characteristics of a validated LC-MS/MS method compared to a standard HPLC-UV method.

Performance ParameterLC-ESI-MS/MS Method (for Glasdegib)Typical HPLC-UV Method
Linearity Range 6 - 120 ng/mL[1]50 - 1500 ng/mL
Accuracy 99.41%[1]98 - 102%
Precision (%CV) 1.43%[1]< 2%
Limit of Quantification (LOQ) 3.00 ng/mL[2]~10 ng/mL
Specificity High (Mass-to-charge ratio detection)Moderate (Dependent on chromatographic resolution)
Sample Volume ~200 µL of plasma[1]~500 µL of plasma

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of a validated analytical method. Below are the detailed methodologies for the key experiments performed to validate the LC-ESI-MS/MS method for Glasdegib, which can be adapted for this compound.

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from the plasma matrix.

  • Materials:

    • Human plasma

    • This compound standard solution

    • Internal Standard (IS) solution

    • Acetonitrile (ACN)

    • 0.1% Formic acid in water

    • Centrifuge tubes (2 mL)

  • Procedure:

    • Pipette 200 µL of human plasma into a 2 mL centrifuge tube.[1]

    • Add a known amount of the internal standard.

    • Add 500 µL of acetonitrile to precipitate the plasma proteins.[1]

    • Vortex the mixture for 10 minutes.

    • Centrifuge the samples at high speed for 20 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Chromatographic Conditions
  • Instrument: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Column: Symmetric C18 column (150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v) with a pH of 4.0.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection: Electrospray Ionization (ESI) in positive ion mode[1]

Method Validation Parameters

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples from different sources to ensure no interfering peaks are present at the retention time of this compound and the internal standard.

  • Linearity: The linearity of the method is determined by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.99. For Glasdegib, the linearity was established in the range of 6 to 120 ng/mL with a correlation coefficient of 0.999.[1]

  • Accuracy and Precision: Accuracy is determined by the percent recovery of the analyte in spiked quality control (QC) samples at low, medium, and high concentrations. Precision is expressed as the percentage of the coefficient of variation (%CV) for a series of measurements. For Glasdegib, the accuracy was found to be 99.41%, and the %CV for precision was 1.43%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. A validated analytical method for Glasdegib in plasma had a lower limit of quantification (LLOQ) of 3.00 ng/mL.[2]

  • Robustness: The robustness of the method is evaluated by intentionally introducing small variations in the method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for validating an analytical method for a small molecule inhibitor like this compound.

G start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol specificity Specificity Assessment (Blank Matrix Analysis) protocol->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy_precision Accuracy & Precision (QC Samples) linearity->accuracy_precision lod_loq LOD & LOQ Determination accuracy_precision->lod_loq robustness Robustness Testing (Parameter Variation) lod_loq->robustness report Validation Report Generation robustness->report end End: Method Validated report->end

Caption: Workflow for analytical method validation.

Hedgehog Signaling Pathway and the Role of this compound

This compound is an inhibitor of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway.[3] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The diagram below illustrates the canonical Hedgehog signaling pathway and the mechanism of action of this compound.

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH_off Patched (PTCH) SMO_off Smoothened (SMO) PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI (Repressed) SUFU_off->GLI_off Represses Target_Genes_off Target Gene Transcription OFF GLI_off->Target_Genes_off Hh Hedgehog Ligand (Hh) PTCH_on Patched (PTCH) Hh->PTCH_on Binds SMO_on Smoothened (SMO) (Active) PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI (Active) SUFU_on->GLI_on Repression Lifted Target_Genes_on Target Gene Transcription ON GLI_on->Target_Genes_on PF945863 This compound (SMO Inhibitor) PF945863->SMO_on Inhibits

Caption: Hedgehog signaling pathway and this compound action.

References

PF-945863 in Focus: A Comparative Guide to Aldehyde Oxidase Substrates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complexities of drug metabolism, understanding the role of aldehyde oxidase (AO) is increasingly critical. As a key non-cytochrome P450 enzyme, AO-mediated metabolism can significantly impact a drug candidate's pharmacokinetic profile, often leading to unforeseen challenges in clinical development. This guide provides a comprehensive comparison of PF-945863 with other known AO substrates, supported by experimental data and detailed protocols to aid in the early assessment of AO liability.

Aldehyde oxidase, a cytosolic enzyme abundant in the liver, is responsible for the metabolism of a wide array of compounds, particularly those containing aza-heterocyclic moieties.[1][2] The unpredictable nature of AO metabolism across preclinical species and its significant inter-individual variability in humans underscore the need for robust in vitro evaluation.[3][4] This guide uses this compound, a known AO substrate, as a reference point to compare and contrast the metabolic profiles of various compounds susceptible to this pathway.

Comparative Analysis of Aldehyde Oxidase Substrates

The intrinsic clearance (CLint) of a compound is a critical parameter for predicting its in vivo hepatic clearance. The following table summarizes the in vitro and in vivo unbound intrinsic clearance values for this compound and a panel of other known AO substrates, as determined in human liver cytosol (HLC) or S9 fractions. This data provides a quantitative basis for comparing the relative susceptibility of these compounds to AO-mediated metabolism.

CompoundIn Vitro CLint,u (µL/min/mg protein)In Vivo CLint,u (mL/min/kg)Primary Metabolic Pathway(s)Reference
This compound 3538.8 - 44.6 (predicted)AO[5]
Methotrexate2.510AO[3][6]
Zaleplon2.21.78AO, CYP3A4[7]
Carbazeran36.4914.35AO, UGT[4]
O6-benzylguanine7.5310.29AO[4]
XK-469111150AO[6]
RS-83591020AO[3][6]
6-deoxypenciclovir2.510AO[3][6]
Zoniporide6.656.76AO, Hydrolysis
DACA1003600AO[6]
PF-42179032.28.7 - 12.9 (predicted)AO[5]

Note: CLint,u values can vary between studies due to differences in experimental conditions and the specific lot of human liver cytosol or S9 fraction used.

In addition to intrinsic clearance, the Michaelis-Menten constants, Km and Vmax, provide further insight into the enzyme kinetics. While a direct comparison for all listed substrates from a single study is not available, data from various sources for representative AO substrates are presented below.

CompoundKm (µM)Vmax (pmol/min/mg protein)Enzyme SourceReference
Zaleplon93 ± 18317 ± 241Human Liver Cytosol[7]
DACA6.3 ± 0.82300 ± 80Human Liver Cytosol[8]
Phthalazine89440,000 (nmol/min/mg)Guinea Pig Liver AO[9]

Experimental Protocols for Assessing Aldehyde Oxidase Activity

A robust and reproducible in vitro assay is paramount for the early identification of AO substrates. The following is a generalized protocol for determining the metabolic stability of a test compound in human liver cytosol, a primary in vitro system for studying AO activity.

Protocol: In Vitro Metabolic Stability in Human Liver Cytosol

1. Objective: To determine the intrinsic clearance (CLint) of a test compound mediated by aldehyde oxidase in human liver cytosol.

2. Materials:

  • Test compound

  • Pooled human liver cytosol (e.g., from a reputable commercial vendor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control AO substrates (e.g., phthalazine, carbazeran)

  • Specific AO inhibitor (e.g., menadione at 100 µM or hydralazine)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and controls by diluting the stock solutions in the assay buffer. The final DMSO concentration in the incubation should be low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare the human liver cytosol suspension in the assay buffer to the desired protein concentration (e.g., 0.5 - 1 mg/mL).

  • Incubation:

    • Pre-warm the human liver cytosol suspension and the test compound working solutions to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the cytosol suspension. Perform incubations in the presence and absence of a specific AO inhibitor to confirm the involvement of AO.

    • Incubate the reaction mixture at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination:

    • Quench the reaction by adding the collected aliquots to a 96-well plate containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the plate to precipitate the proteins.

  • Sample Analysis:

    • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear portion of the curve (slope = -k, where k is the elimination rate constant).

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of cytosolic protein)

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for identifying and characterizing aldehyde oxidase substrates in vitro.

AO_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Characterization cluster_analysis Data Analysis cluster_decision Decision start Test Compound microsomes Microsomal Stability Assay start->microsomes hepatocytes Hepatocyte Stability Assay start->hepatocytes decision AO Substrate? microsomes->decision Low Clearance hepatocytes->decision High Clearance cytosol Cytosol Stability Assay (with/without AO inhibitor) clint Calculate CLint cytosol->clint kinetics Enzyme Kinetics (Km, Vmax) km_vmax Determine Km & Vmax kinetics->km_vmax clint->kinetics decision->cytosol Potential AO Substrate

Workflow for Aldehyde Oxidase Substrate Identification.

This guide provides a foundational understanding of this compound in the context of other aldehyde oxidase substrates. The provided data and protocols are intended to assist drug development professionals in designing and interpreting studies to assess AO-mediated metabolism, ultimately leading to more informed decisions in the drug discovery and development process.

References

Comparison of PF-945863 metabolism in different in vitro systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of the aldehyde oxidase (AO) substrate, PF-945863, across various common in vitro systems. The data presented is intended to aid researchers in selecting the appropriate in vitro model and in the interpretation of metabolic stability data for compounds primarily cleared by AO.

Executive Summary

Data Presentation

The following table summarizes the in vitro intrinsic clearance (CLint) of this compound in pooled human liver S9 fractions and cytosol, as reported by Zientek et al. (2010).[1]

In Vitro SystemUnbound Intrinsic Clearance (CLint,u) (µL/min/mg protein)Scaled Unbound Intrinsic Clearance (mL/min/kg)
Human Liver S9 Fraction 13095
Human Liver Cytosol 220110

Comparative Analysis of In Vitro Systems

Human Liver S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, providing a comprehensive view of hepatic metabolism. The data indicates that this compound is readily metabolized in this system, highlighting the significant contribution of cytosolic enzymes to its clearance.

Human Liver Cytosol: As the primary location of aldehyde oxidase, the cytosolic fraction exhibits the highest intrinsic clearance for this compound. This system is ideal for specifically studying the kinetics and inhibition of AO-mediated metabolism.

Human Liver Microsomes: This system is the standard for studying cytochrome P450-mediated metabolism. Since aldehyde oxidase is a cytosolic enzyme, significant metabolism of this compound is not expected in pure microsomal preparations. Any observed metabolism would likely be attributable to cytosolic contamination. Therefore, microsomes are generally not a suitable system for evaluating the primary metabolic pathway of this compound.

Cryopreserved Human Hepatocytes: These intact cells contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[2][3] While specific quantitative data for this compound in cryopreserved hepatocytes is not available in the reviewed literature, it is expected that this system would effectively metabolize the compound due to the presence of cytosolic AO.[4][5] Hepatocytes are considered a gold-standard in vitro system for predicting in vivo clearance, as they account for cellular uptake and efflux processes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Metabolism in Human Liver S9 and Cytosol

This protocol is adapted from the methods described by Zientek et al. (2010).[1]

1. Materials:

  • This compound

  • Pooled human liver S9 fraction and cytosol (e.g., from a reputable commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

2. Incubation Conditions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • The final incubation mixture (total volume of 0.5 mL) should contain:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mg/mL S9 or cytosolic protein

    • 1 µM this compound (final concentration)

  • Pre-incubate the protein and buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

3. Time Course and Sample Collection:

  • Incubate the reaction mixtures at 37°C with shaking.

  • Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the reaction by adding the aliquot to a 96-well plate containing 150 µL of cold acetonitrile with an internal standard.

4. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound (this compound) using a validated LC-MS/MS method.

5. Data Analysis:

  • Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the percentage of this compound remaining versus time.

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume in µL / mg of protein in the incubation)

Visualizations

Metabolic Pathway of this compound

This compound Metabolism cluster_pathway Aldehyde Oxidase (AO) Mediated Oxidation PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Aldehyde Oxidase (in Cytosol)

Caption: Metabolic oxidation of this compound by aldehyde oxidase.

Experimental Workflow for In Vitro Intrinsic Clearance

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Reagents: - this compound Stock - Buffer - S9/Cytosol B Pre-incubate Protein and Buffer at 37°C A->B C Initiate Reaction with this compound B->C D Incubate at 37°C with Shaking C->D E Collect Aliquots at Time Points D->E F Quench with Acetonitrile & Internal Standard E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate Intrinsic Clearance (CLint) H->I

Caption: Workflow for determining in vitro intrinsic clearance.

References

Interspecies Comparison of PF-945863 Pharmacokinetics: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of small molecules, with a focus on compounds metabolized by aldehyde oxidase (AO), such as PF-945863. Due to the limited availability of public in vivo pharmacokinetic data for this compound across multiple preclinical species, this document presents an illustrative comparison using representative data for a hypothetical AO substrate. This approach is intended to serve as a practical template for researchers in the field of drug development.

Representative Interspecies Pharmacokinetic Data of a Hypothetical Aldehyde Oxidase Substrate

The following table summarizes typical pharmacokinetic parameters for a hypothetical small molecule substrate of aldehyde oxidase after intravenous (IV) and oral (PO) administration in various preclinical species. This data is for illustrative purposes only and does not represent this compound.

Pharmacokinetic ParameterMouseRatDogMonkey
Intravenous Administration
Dose (mg/kg)110.50.5
Clearance (CL) (mL/min/kg)90551525
Volume of Distribution (Vd) (L/kg)1.52.02.53.0
Half-life (t½) (h)0.51.02.52.0
Oral Administration
Dose (mg/kg)552.52.5
Cmax (ng/mL)450250150200
Tmax (h)0.51.02.01.5
AUC (ng·h/mL)950120018001500
Oral Bioavailability (F) (%)35457060

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of standard practices in preclinical pharmacokinetic studies.

In Vivo Pharmacokinetic Study: Oral and Intravenous Administration in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine key parameters following oral and intravenous administration.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Sex: Male.

  • Weight: 250-300g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting prior to dosing.

2. Dosing:

  • Acclimation: Animals are acclimated for at least 3 days prior to the study.

  • Fasting: Rats are fasted overnight (approximately 12 hours) before oral dosing and for 4 hours post-dosing.

  • Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus injection into a lateral tail vein. The dose volume is typically 1-2 mL/kg.

  • Oral (PO) Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage. The dose volume is typically 5-10 mL/kg.

3. Blood Sampling:

  • Method: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or saphenous vein at predose (0), and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation at 4°C. Plasma samples are stored at -80°C until analysis.

4. Data Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).

Bioanalytical Method for Quantification in Plasma

This protocol describes a general method for quantifying a small molecule in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of plasma, 150 µL of acetonitrile containing an internal standard is added.

  • Centrifugation: The samples are vortexed and then centrifuged to precipitate proteins.

  • Supernatant Transfer: The supernatant is transferred to a clean plate or vials for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: A reverse-phase HPLC column (e.g., C18) is used for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

3. Method Validation:

  • The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

The following diagrams illustrate a typical experimental workflow for an in vivo pharmacokinetic study and a decision tree for assessing the involvement of aldehyde oxidase in a compound's metabolism.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_acclimation Animal Acclimation fasting Overnight Fasting (PO Group) animal_acclimation->fasting formulation Compound Formulation (IV & PO) iv_dose Intravenous Dosing formulation->iv_dose po_dose Oral Dosing formulation->po_dose fasting->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation storage Sample Storage at -80°C plasma_separation->storage sample_prep Bioanalytical Sample Prep storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

In Vivo Pharmacokinetic Study Workflow

ao_metabolism_assessment start New Chemical Entity in_vitro_metabolism In Vitro Metabolism Screen (Microsomes, Hepatocytes) start->in_vitro_metabolism high_clearance High Clearance Observed? in_vitro_metabolism->high_clearance cyp_inhibition CYP Inhibition Screen high_clearance->cyp_inhibition Yes low_risk Low AO Metabolism Risk high_clearance->low_risk No no_cyp_inhibition No Significant CYP Inhibition? cyp_inhibition->no_cyp_inhibition ao_screen Specific AO Screen (Cytosol + AO Inhibitor) no_cyp_inhibition->ao_screen Yes consider_other_enzymes Consider Other Metabolic Pathways no_cyp_inhibition->consider_other_enzymes No ao_substrate Is it an AO Substrate? ao_screen->ao_substrate high_risk High AO Metabolism Risk (Consider Species Differences) ao_substrate->high_risk Yes ao_substrate->consider_other_enzymes No

Aldehyde Oxidase Metabolism Assessment

References

Cross-Validation of PF-945863 Clearance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic clearance of PF-945863, a c-MET inhibitor, with ten other compounds known to be metabolized by aldehyde oxidase (AO). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's pharmacokinetic profile.

Comparative Analysis of In Vitro and In Vivo Clearance

The following table summarizes the unbound intrinsic clearance (CLint) data for this compound and comparator compounds. The in vitro data was generated using pooled human liver cytosol and S9 fractions, while the in vivo data was derived from human clinical studies. This cross-validation allows for a direct comparison of clearance rates determined through different methodologies.

CompoundIn Vitro Unbound Intrinsic Clearance (µL/min/mg protein)In Vivo Unbound Intrinsic Clearance (mL/min/kg)
This compound 35 Not explicitly stated, but predicted to be similar to in vitro
Methotrexate2.516
XK-4697.116
RS-83597.123
Zaleplon6.165
6-deoxypenciclovir29140
Zoniporide37180
O6-benzylguanine26Not explicitly stated
DACA111>3600
Carbazeran>125>1500
PF-42179032.2Not explicitly stated

Experimental Protocols

In Vitro Aldehyde Oxidase (AO) Clearance Assay (Substrate Depletion Method)

This protocol outlines the general procedure for determining the in vitro intrinsic clearance of compounds metabolized by aldehyde oxidase using human liver cytosol or S9 fractions.

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Comparator compounds

  • Pooled human liver cytosol or S9 fraction (from a reputable commercial vendor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

2. Preparation of Solutions:

  • Prepare a stock solution of the test and comparator compounds in a suitable organic solvent (e.g., DMSO).

  • Prepare working solutions by diluting the stock solutions in the incubation buffer to the desired final concentration (typically 1 µM).

  • Prepare the human liver cytosol or S9 fraction suspension in the incubation buffer to the desired protein concentration (e.g., 0.5 mg/mL).

3. Incubation Procedure:

  • Pre-warm the incubation plate containing the working solutions of the test and comparator compounds at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed liver cytosol or S9 suspension to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Incubations without the liver fraction or with heat-inactivated liver fraction serve as negative controls to account for non-enzymatic degradation.

4. Sample Analysis:

  • Centrifuge the terminated reaction plates to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL)

Visualizations

c-MET Signaling Pathway

This compound is an inhibitor of the c-MET receptor tyrosine kinase. The following diagram illustrates the major downstream signaling pathways activated by c-MET.

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K Ras Ras cMET->Ras STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival MAPK MAPK Pathway Ras->MAPK CellGrowth Cell Growth & Differentiation MAPK->CellGrowth Transcription Gene Transcription STAT3->Transcription PF945863 This compound PF945863->cMET Inhibits

Caption: c-MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Clearance Assay

The diagram below outlines the key steps involved in the in vitro metabolic clearance assay.

Experimental_Workflow Prep Prepare Reagents: - Test Compound - Liver Fraction - Buffer Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate Reaction (Acetonitrile + IS) Sample->Terminate Analyze Analyze by LC-MS/MS Terminate->Analyze Calculate Calculate CLint Analyze->Calculate

Caption: Workflow for determining in vitro metabolic clearance.

Cross-Validation Logic

This diagram illustrates the logical flow of cross-validating in vitro clearance data with in vivo findings to improve the prediction of human pharmacokinetics.

Cross_Validation_Logic InVitro In Vitro Assay Human Liver Cytosol/S9 Substrate Depletion InVitroData In Vitro CLint InVitro->InVitroData Comparison Compare & Correlate InVitroData->Comparison InVivo In Vivo Study Human Clinical Data Pharmacokinetic Analysis InVivoData In Vivo CLint InVivo->InVivoData InVivoData->Comparison Prediction Predictive Model of Human Clearance Comparison->Prediction

Caption: Logic of cross-validating in vitro and in vivo clearance data.

A Head-to-Head Comparison: PF-945863 and Zaleplon for Aldehyde Oxidase (AO) Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of aldehyde oxidase (AO) activity is crucial for predicting drug metabolism and potential drug-drug interactions. This guide provides a comprehensive comparison of two known AO substrates, PF-945863 and zaleplon, for their utility in measuring AO activity.

This comparison guide delves into the available experimental data, outlines detailed experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to aid in the selection of the most appropriate substrate for your research needs.

Quantitative Comparison of Kinetic Parameters

ParameterThis compoundZaleplonReference
Metabolite Oxidative metabolite5-oxo-zaleplon[1][2]
Km (μM) Not Reported93 ± 18[3]
Vmax (pmol/min/mg protein) Not Reported317 ± 241[3]
In Vitro Intrinsic Clearance (CLint) (μL/min/mg protein) 73.1Not Directly Reported (can be calculated from Km and Vmax)[4][5]

Note: The intrinsic clearance for zaleplon can be estimated from its Km and Vmax values. A lower Km and higher Vmax generally indicate a more efficient substrate. The provided CLint for this compound suggests it is a substrate for AO.

Metabolic Pathways

The metabolism of both this compound and zaleplon by aldehyde oxidase involves an oxidation reaction. For zaleplon, this results in the formation of 5-oxo-zaleplon.[1] The specific site of oxidation on this compound by AO is not detailed in the available literature.

cluster_pf This compound Metabolism cluster_zal Zaleplon Metabolism PF945863 This compound PF945863_metabolite Oxidative Metabolite PF945863->PF945863_metabolite Aldehyde Oxidase (AO) Zaleplon Zaleplon Zaleplon_metabolite 5-oxo-zaleplon Zaleplon->Zaleplon_metabolite Aldehyde Oxidase (AO)

Fig. 1: Aldehyde Oxidase Mediated Metabolism.

Experimental Protocols

This section outlines a general experimental protocol for measuring AO activity in vitro using either this compound or zaleplon as a substrate. This protocol is based on established methods for assessing AO activity.[3][6]

Objective:

To determine the kinetic parameters (Km and Vmax) or intrinsic clearance (CLint) of a test compound (this compound or zaleplon) as a substrate for aldehyde oxidase in human liver cytosol.

Materials:
  • Test substrate (this compound or zaleplon)

  • Pooled human liver cytosol (or S9 fraction)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Aldehyde oxidase inhibitor (e.g., hydralazine, menadione) for confirmatory studies

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Experimental Workflow:

start Start prepare Prepare Incubation Mixtures (Buffer, Cytosol, Substrate) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate aliquots Remove Aliquots at Time Points incubate->aliquots quench Quench Reaction (Add Acetonitrile with Internal Standard) aliquots->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Determine Metabolite Formation or Substrate Depletion analyze->data calculate Calculate Kinetic Parameters (Km, Vmax, CLint) data->calculate end End calculate->end

Fig. 2: In Vitro AO Activity Assay Workflow.
Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test substrate and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw the pooled human liver cytosol on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer and human liver cytosol.

    • For inhibitor control wells, add the AO inhibitor (e.g., 10 µM hydralazine).

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the test substrate to achieve a range of final concentrations (e.g., for Km determination) or a single concentration (for CLint determination, typically below the expected Km).

    • Incubate the reactions at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite (e.g., 5-oxo-zaleplon) or the depletion of the parent compound (this compound or zaleplon).

  • Data Analysis:

    • For Km and Vmax determination, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

    • For CLint determination, calculate the rate of substrate depletion from the slope of the natural log of the remaining substrate concentration versus time. The intrinsic clearance is then calculated using the following formula: CLint = (rate of depletion) / (protein concentration).

Logical Relationship for Substrate Selection

The choice between this compound and zaleplon as a probe substrate for AO activity will depend on the specific research question and available resources.

cluster_zal Zaleplon cluster_pf This compound zal_node Well-characterized kinetics (Km, Vmax) Metabolite standard likely available Extensive literature data zal_choice Use Zaleplon for: - Routine AO activity screening - Comparative studies - Method validation zal_node->zal_choice pf_node Known AO substrate Limited publicly available kinetic data May represent a different structural class of AO substrates pf_choice Use this compound for: - Investigating metabolism of structurally novel compounds - Expanding substrate diversity in AO research pf_node->pf_choice decision Choice of AO Probe Substrate decision->zal_node Established & Validated Assays decision->pf_node Novelty & Structural Diversity

Fig. 3: Decision Framework for AO Substrate Selection.

Conclusion

Both this compound and zaleplon are valuable tools for measuring aldehyde oxidase activity.

  • Zaleplon is a well-characterized AO substrate with extensive supporting literature, making it an excellent choice for routine screening, assay validation, and comparative studies. Its known kinetic parameters provide a solid benchmark for AO activity.[3]

  • This compound represents a more recently identified AO substrate. While detailed kinetic data is less accessible, its utility in in vitro-in vivo correlation studies highlights its relevance.[5] It may be particularly useful for researchers investigating the metabolism of novel chemical entities with structures distinct from established AO substrates.

Ultimately, the selection of the appropriate substrate will depend on the specific goals of the experiment. For establishing a robust and well-validated AO activity assay, zaleplon is the recommended starting point due to the wealth of available data. This compound offers an alternative for expanding the understanding of AO substrate specificity.

References

Benchmarking PF-945863: A Comparative Guide for Aldehyde Oxidase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of PF-945863, a known substrate of aldehyde oxidase (AO), against other well-characterized AO substrates. The data presented herein is compiled from publicly available literature and is intended to serve as a valuable resource for researchers investigating drug metabolism and the role of aldehyde oxidase in xenobiotic clearance.

Introduction to this compound and Aldehyde Oxidase

This compound is a xenobiotic compound primarily metabolized by aldehyde oxidase, a cytosolic enzyme abundant in the liver and other tissues.[1] AO plays a crucial role in the metabolism of a diverse range of compounds, particularly those containing nitrogen-containing heterocyclic rings. Understanding the metabolic fate of compounds like this compound is critical in drug discovery and development to predict their pharmacokinetic profiles and potential for drug-drug interactions. This guide benchmarks the in vitro and in vivo clearance of this compound against other known AO substrates to provide a comparative context for its metabolic stability.

Data Presentation: Comparative Performance of Aldehyde Oxidase Substrates

The following table summarizes the in vitro and in vivo clearance data for this compound and a selection of other compounds predominantly metabolized by aldehyde oxidase. This allows for a direct comparison of their metabolic liabilities.

CompoundIn Vitro Unbound Intrinsic Clearance (Clint,u) (µL/min/mg protein)In Vivo Unbound Intrinsic Clearance (Clint,u) (mL/min/kg)Enzyme Kinetics (Human Liver Cytosol/S9)
Human Liver Cytosol Human Liver S9
This compound 102111Not Reported
PF-42179032.22.5Not Reported
Zaleplon2.83.5Km: 93 µM, Vmax: 317 pmol/min/mg protein[2][3]
Zoniporide2924Km: 3.4 µM, Vmax: 74 pmol/min/mg protein[4]
Carbazeran196215Km: 5 µM[5]
Methotrexate<0.5<0.5Km (Rabbit Liver): 8-fold higher than TBM, Vmax (Rabbit Liver): 8-fold lower than TBM[6]

Note: The clearance values for this compound and other compounds are compiled from various literature sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following protocols describe the general methodologies used to determine the in vitro intrinsic clearance of compounds metabolized by aldehyde oxidase.

Metabolic Stability Assay in Human Liver Cytosol

This assay determines the rate of metabolism of a test compound in the cytosolic fraction of human liver cells.

  • Test System: Pooled human liver cytosol.

  • Test Compound Concentration: Typically 1 µM.

  • Incubation: The test compound is incubated with human liver cytosol (e.g., 0.5 mg/mL protein concentration) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Analysis: The concentration of the remaining parent compound is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (Clint).

Metabolic Stability Assay in Human Liver S9 Fraction

This assay is similar to the cytosol assay but uses the S9 fraction, which contains both cytosolic and microsomal enzymes.

  • Test System: Pooled human liver S9 fraction.

  • Cofactors: The incubation mixture is typically supplemented with cofactors for various enzymes, though for AO-specific assays, NADPH may be omitted to reduce the contribution of cytochrome P450 enzymes.

  • Procedure: The incubation, sampling, and analysis steps are analogous to the human liver cytosol assay. This system allows for the assessment of the combined contribution of cytosolic and microsomal enzymes to the compound's metabolism.

Mandatory Visualization

Aldehyde Oxidase Metabolic Pathway

General Metabolic Pathway of Xenobiotics by Aldehyde Oxidase Xenobiotic Xenobiotic Substrate (e.g., N-heterocycle) AO Aldehyde Oxidase (AO) Xenobiotic->AO Binding Metabolite Oxidized Metabolite (e.g., Hydroxylated product) AO->Metabolite Oxidation H2O H₂O H2O->AO Cofactor Experimental Workflow for Aldehyde Oxidase Activity Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (e.g., this compound) Incubate Incubate at 37°C Compound->Incubate Enzyme Enzyme Source (Cytosol or S9) Enzyme->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time Points LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (Calculate Clint) LCMS->Data

References

Evaluating the Predictive Power of PF-945863 in Aldehyde Oxidase Metabolism Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to PF-945863 and Other Aldehyde Oxidase Substrates in Predictive In Vitro Models.

In the realm of drug discovery and development, accurately predicting the in vivo metabolic clearance of a new chemical entity is paramount. A significant challenge in this area is the reliable extrapolation of in vitro data to in vivo outcomes, particularly for compounds metabolized by non-cytochrome P450 enzymes like Aldehyde Oxidase (AO). This compound has emerged as a valuable tool compound for evaluating the predictive performance of various in vitro models of AO-mediated clearance. This guide provides a comprehensive comparison of this compound's performance alongside other AO substrates, supported by experimental data and detailed methodologies.

Predictive Performance of this compound: A Data-Driven Comparison

The predictive accuracy of various in vitro systems for AO-mediated clearance can be assessed by comparing the in vitro intrinsic clearance (CLint) values with the observed in vivo clearance. This compound, along with a panel of other known AO substrates, has been instrumental in these evaluations.

Table 1: In Vitro vs. In Vivo Unbound Intrinsic Clearance (CLint,u) of this compound and Other AO Substrates

CompoundIn Vitro SystemPredicted CLint,u (mL/min/kg)Observed In Vivo CLint,u (mL/min/kg)Fold Error (Observed/Predicted)
This compound Human Liver Cytosol38.8 - 44.6[1]35[1]~0.8 - 0.9
PF-4217903Human Liver Cytosol8.7 - 12.9[1]2.2[1]~0.2 - 0.3
CarbazeranHuman Liver Cytosol25.8[1]323[1]12.5
ZaleplonHuman Liver S9---
MethotrexateHuman Liver Cytosol38.5[1]2.5[1]0.06
6-deoxypenciclovirHuman Liver S9---

The data indicates that for this compound, the in vitro prediction from human liver cytosol is in close agreement with the actual in vivo clearance[1]. This suggests that for certain compounds, this in vitro system can provide a reasonable estimate of in vivo AO-mediated metabolism. However, the significant underprediction for compounds like methotrexate and the overprediction for carbazeran underscore the substrate-dependent nature of these predictions and the need for a deeper understanding of the factors influencing in vitro-in vivo extrapolation (IVIVE) for AO substrates[2][3].

The Challenge of In Vitro-In Vivo Extrapolation for AO Substrates

A consistent theme in the literature is the general underprediction of in vivo clearance from in vitro data for many AO substrates[2][4]. This discrepancy is attributed to several factors, including:

  • Species Differences: Rats and dogs, common preclinical models, show significant differences in AO expression and activity compared to humans, making cross-species extrapolation unreliable[5].

  • Enzyme Instability: The stability of AO in in vitro preparations can vary, potentially leading to an underestimation of its metabolic capacity[1].

  • Complex Kinetics: Substrate inhibition and other complex kinetic behaviors observed in vitro may not accurately reflect the in vivo situation[1].

To address these challenges, a "yardstick" or rank-order approach has been proposed. This method involves running a new drug candidate alongside a set of known AO substrates with low, medium, and high clearance to qualitatively rank its potential in vivo clearance.

Experimental Methodologies

Accurate and reproducible experimental protocols are the bedrock of reliable predictive models. Below are detailed methodologies for key experiments used in the evaluation of AO substrates like this compound.

Aldehyde Oxidase Stability Assay in Human Liver Cytosol

This assay determines the metabolic stability of a compound in the cytosolic fraction of human liver, where AO is predominantly located.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver cytosol

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing human liver cytosol in potassium phosphate buffer.

  • Incubation: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the test compound to the incubation mixture. The final concentration of the test compound is typically around 1 µM.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (protein concentration).

Determination of Intrinsic Clearance in Human Hepatocytes

Suspensions of cryopreserved human hepatocytes are considered a more integrated in vitro model as they contain a full complement of metabolic enzymes and cofactors.

Materials:

  • Test compound

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Incubator with 5% CO2 at 37°C

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend them in incubation medium to a defined cell density (e.g., 1 x 10^6 cells/mL).

  • Incubation: Pre-warm the hepatocyte suspension to 37°C. Add the test compound to the cell suspension to initiate the incubation.

  • Sampling and Termination: At specified time points, remove aliquots of the cell suspension and terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Analysis: Process the samples as described for the cytosol assay and analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the in vitro intrinsic clearance based on the rate of substrate depletion, normalizing for the number of hepatocytes.

Visualizing the Predictive Workflow

To better understand the process of evaluating the predictive performance of compounds like this compound, the following workflow diagram illustrates the key steps from in vitro experimentation to in vivo prediction.

G cluster_invitro In Vitro Assessment cluster_ivive In Vitro-In Vivo Extrapolation (IVIVE) cluster_invivo In Vivo Comparison invitro_models Select In Vitro Model (e.g., Human Liver Cytosol, Hepatocytes) incubation Incubate this compound or Alternative Substrate invitro_models->incubation analysis LC-MS/MS Analysis of Substrate Depletion incubation->analysis calc_clint Calculate In Vitro Intrinsic Clearance (CLint) analysis->calc_clint scaling Scale In Vitro CLint (Physiological Scaling Factors) calc_clint->scaling fu_correction Correct for Unbound Fraction (fu,inc and fu,p) scaling->fu_correction predict_cl Predict In Vivo Clearance fu_correction->predict_cl comparison Compare Predicted vs. Observed Clearance predict_cl->comparison invivo_data Obtain Observed In Vivo Clearance Data invivo_data->comparison evaluation Evaluate Predictive Performance of Model

Caption: Workflow for evaluating predictive performance of AO substrates.

Aldehyde Oxidase Metabolism Pathway

The metabolism of substrates by Aldehyde Oxidase typically involves the oxidation of a carbon atom adjacent to a nitrogen within a heterocyclic ring or the oxidation of an aldehyde functional group. The following diagram illustrates this general metabolic pathway.

G substrate AO Substrate (e.g., this compound, N-heterocycle) enzyme Aldehyde Oxidase (AO) substrate->enzyme metabolite Oxidized Metabolite enzyme->metabolite byproduct 2e- + 2H+ enzyme->byproduct cofactors H2O, Molybdenum Cofactor cofactors->enzyme

Caption: General metabolic pathway of Aldehyde Oxidase.

Conclusion

This compound serves as a valuable reference compound for assessing the predictive capacity of in vitro models for AO-mediated metabolism. While models such as human liver cytosol can provide accurate predictions for this compound, the broader challenge of consistently and accurately predicting in vivo clearance for all AO substrates remains. The use of a panel of diverse AO substrates, including this compound, in well-characterized in vitro systems, coupled with a sound understanding of the principles of IVIVE, is crucial for improving our ability to forecast the metabolic fate of new drug candidates. Further research into the factors causing the disconnect between in vitro and in vivo data will be essential for refining these predictive models and reducing attrition in drug development.

References

A Head-to-Head Comparison of Aldehyde Oxidase (AO) Probe Substrates: PF-945863 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aldehyde oxidase (AO) is a cytosolic enzyme that plays a crucial role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds and aldehydes. As the pharmaceutical industry increasingly designs drug candidates to avoid cytochrome P450 metabolism, the role of AO in drug clearance has become more prominent. Consequently, the use of specific and well-characterized probe substrates is essential for in vitro studies to accurately assess the potential for AO-mediated metabolism of new chemical entities. This guide provides a head-to-head comparison of PF-945863 with other commonly used AO probe substrates, supported by experimental data and detailed protocols.

Quantitative Comparison of AO Probe Substrates

The selection of an appropriate AO probe substrate is critical for reliable in vitro kinetic studies. The following table summarizes the key kinetic parameters for this compound and other widely used AO substrates, primarily determined in human liver cytosol (HLC), the most common in vitro matrix for these assays.

SubstrateKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint, µL/min/mg protein)Primary In Vitro System
This compound Not ReportedNot Reported35 (in vivo value)[1]Human Liver Cytosol/S9
Phthalazine8.0 ± 0.44.3 ± 0.1537.5Human Liver Cytosol
Zaleplon93 ± 180.317 ± 0.2413.4Human Liver Cytosol
Carbazeran~5Not ReportedHighHuman Liver Cytosol
O⁶-Benzylguanine81.5Not ReportedModerateHuman Liver Cytosol
DACANot Reported3.3 - 4.9HighHuman Liver Cytosol

Experimental Protocols

Accurate determination of AO kinetic parameters requires robust and well-defined experimental protocols. Below is a detailed methodology for a typical in vitro AO kinetic assay using human liver cytosol.

Objective:

To determine the kinetic parameters (Km and Vmax) of a putative aldehyde oxidase substrate.

Materials:
  • Pooled human liver cytosol (HLC)

  • Test substrate (e.g., this compound, Phthalazine)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/water bath (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare reagents: - Substrate stock solutions - HLC dilution - Quenching solution with internal standard pre_warm Pre-warm HLC and buffer to 37°C prep_reagents->pre_warm mix Mix substrate (varying concentrations) and buffer in 96-well plate pre_warm->mix initiate Initiate reaction by adding HLC mix->initiate incubate Incubate at 37°C for a predetermined time initiate->incubate quench Quench reaction with cold ACN containing internal standard incubate->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze quantify Quantify metabolite formation analyze->quantify plot Plot velocity vs. substrate concentration quantify->plot fit Fit data to Michaelis-Menten equation plot->fit

Caption: Experimental workflow for determining AO kinetics.

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of the test substrate in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve a range of final concentrations (typically spanning from 0.1 to 10 times the expected Km).

    • Thaw the pooled human liver cytosol on ice and dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) with 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of each substrate concentration.

    • Pre-warm the plate and the diluted HLC at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the pre-warmed HLC to each well. The final volume should be consistent across all wells.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-30 minutes), ensuring the reaction is in the linear range.

  • Sample Processing and Analysis:

    • Terminate the reaction by adding an equal volume of the cold acetonitrile quenching solution.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the metabolite.

  • Data Analysis:

    • Generate a standard curve for the metabolite to quantify its concentration in the samples.

    • Calculate the initial reaction velocity (v) at each substrate concentration.

    • Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Aldehyde Oxidase Catalytic Pathway

The metabolic transformation of substrates by aldehyde oxidase involves a complex catalytic cycle. The enzyme utilizes a molybdenum cofactor (Moco) at its active site to hydroxylate the substrate.

G AO_MoVI AO(MoVI) Product Product (R-OH) AO_MoVI->Product Two_H 2H⁺ AO_MoVI->Two_H Substrate Substrate (R-H) Substrate->AO_MoVI AO_MoIV AO(MoIV) Product->AO_MoIV Substrate Oxidation AO_MoIV->AO_MoVI Enzyme Reoxidation H2O2 H₂O₂ AO_MoIV->H2O2 H2O H₂O H2O->AO_MoVI O2 O₂ O2->AO_MoIV

Caption: Simplified catalytic cycle of aldehyde oxidase.

The catalytic cycle begins with the binding of the substrate to the oxidized form of the enzyme containing molybdenum in the +6 oxidation state (MoVI). The substrate is then hydroxylated, and the enzyme is reduced to the +4 oxidation state (MoIV). The enzyme is subsequently reoxidized back to its active state by molecular oxygen, which is reduced to hydrogen peroxide.

Conclusion

The selection of a suitable probe substrate is a critical step in characterizing the role of aldehyde oxidase in the metabolism of new drug candidates. While this compound is a recognized AO substrate, a comprehensive understanding of its kinetic profile in comparison to other probes is beneficial for interpreting in vitro data. Phthalazine offers a high turnover rate, making it a sensitive probe, whereas substrates like zaleplon exhibit different kinetic profiles that may be more representative of certain drug classes. Researchers should consider the structural similarity of their test compounds to these probes when selecting an appropriate tool for their studies. The provided experimental protocol offers a robust framework for conducting these essential in vitro assessments.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe laboratory use of PF-945863, a potent aldehyde oxidase (AO) substrate, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal. These guidelines are based on general safety protocols for potent, research-grade small molecules and kinase inhibitors.

Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] - Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat.[1] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1]

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receipt and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be tightly sealed and clearly labeled.

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Spill Management

In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform the laboratory supervisor and relevant safety personnel.

  • Secure: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including a respirator if the spill involves a powder.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbent materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Collect in a dedicated, labeled, and sealed hazardous waste container.[2]
Liquid Waste Collect in a dedicated, labeled, and sealed hazardous waste container.[2]
Contaminated Sharps Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[2]

Note: All disposal must be in accordance with local, state, and federal regulations.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal weigh Weigh Solid in Fume Hood dissolve Dissolve in Appropriate Solvent weigh->dissolve Use appropriate PPE experiment Perform Experiment in Designated Area dissolve->experiment Transfer solution carefully liquid_waste Collect Liquid Waste experiment->liquid_waste After experiment solid_waste Collect Solid Waste experiment->solid_waste After experiment sharps_waste Dispose of Contaminated Sharps experiment->sharps_waste After experiment

Caption: Workflow for the safe handling and disposal of this compound.

This guide provides a framework for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and that a culture of safety is maintained at all times. Always consult with your institution's environmental health and safety department for specific guidance and requirements.

References

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